Vibralactone D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S,7S)-7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNCJWCQYMBYLA-JFGNBEQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC12CC(CC1O)COC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@]12C[C@@H](C[C@@H]1O)COC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of Vibralactone D: A Fungal Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vibralactone D is a fungal metabolite isolated from the basidiomycete Boreostereum vibrans. It belongs to a class of compounds characterized by a unique fused β-lactone ring system. This structural motif is of significant interest to medicinal chemists due to its potential to covalently interact with biological targets, leading to potent and often irreversible inhibition. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, with a focus on its enzymatic inhibition, cellular effects, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Bioactivity of this compound and its Analogs
The biological activities of this compound and its related compounds have been investigated in a variety of in vitro assays. The following tables summarize the available quantitative data on their inhibitory activities.
| Compound | Target Enzyme | Species | IC₅₀ | Reference |
| Vibralactone | Pancreatic Lipase | Porcine | 0.4 µg/mL | [1] |
| This compound | 11β-HSD1 | Human | 85.7 µM | [2][3] |
| This compound | 11β-HSD1 | Mouse | 295.2 µM | [2][3] |
| This compound | 11β-HSD2 | Human | 87.1 µM | [2][3] |
Table 1: Inhibitory activity of Vibralactone and this compound against various enzymes.
Mechanism of Action
The characteristic β-lactone ring of this compound is believed to be the key to its biological activity. This strained four-membered ring can act as an electrophile, reacting with nucleophilic residues, such as serine, in the active site of target enzymes. This leads to the formation of a stable covalent acyl-enzyme intermediate, resulting in irreversible inhibition of the enzyme.
Key Biological Activities and Experimental Protocols
Inhibition of Pancreatic Lipase
Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a validated therapeutic strategy for the treatment of obesity. Vibralactone, the parent compound of this compound, has been shown to be a potent inhibitor of pancreatic lipase.
This protocol is adapted from a commonly used method utilizing the substrate p-nitrophenyl butyrate (pNPB), which upon hydrolysis by lipase, releases the chromogenic product p-nitrophenol.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
96-well microplate reader
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of PPL in Tris-HCl buffer.
-
Substrate Solution Preparation: Prepare a stock solution of pNPB in DMSO.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Assay: a. In a 96-well plate, add a defined volume of Tris-HCl buffer to each well. b. Add a small volume of the this compound dilutions (or DMSO for control) to the respective wells. c. Add the PPL solution to all wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the pNPB substrate solution to all wells. e. Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound. b. Determine the percentage of inhibition for each concentration relative to the control (DMSO). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
References
The Structural Elucidation and Stereochemistry of Vibralactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibralactone, a novel β-lactone-containing natural product, has garnered significant attention within the scientific community due to its unique fused bicyclic architecture and promising biological activities, including potent inhibition of pancreatic lipase. This technical guide provides an in-depth analysis of the structure elucidation and stereochemical assignment of vibralactone. We will delve into the key experimental methodologies, present a comprehensive summary of the quantitative data that were pivotal in defining its structure, and visualize the logical workflow and biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in vibralactone and its derivatives.
Introduction
Vibralactone was first isolated from the basidiomycete fungus Boreostereum vibrans.[1][2] Its molecular structure features a unique and sterically congested 4/5-fused bicyclic system containing a reactive β-lactone moiety and an all-carbon quaternary center.[3] The determination of its planar structure and the unambiguous assignment of its relative and absolute stereochemistry were crucial steps that enabled further investigation into its biological properties and the development of synthetic strategies. This guide will detail the multifaceted approach, combining spectroscopic analysis, chemical synthesis, and biosynthetic studies, that was employed to fully characterize this intriguing molecule.
Structure Elucidation
The determination of the chemical structure of vibralactone was accomplished through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) playing central roles.
Spectroscopic Data
The molecular formula of vibralactone was established as C₁₂H₁₆O₃ by HRESIMS.[4] The ¹H and ¹³C NMR spectra provided the foundational data for elucidating the connectivity of the atoms.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Vibralactone
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 64.6 (C) | |
| 2 | 145.1 (CH) | 6.72 (s) |
| 3 | 135.5 (C) | |
| 4 | 39.9 (CH₂) | |
| 5 | 76.9 (CH) | |
| 6 | - | |
| 7 | 178.0 (C=O) | |
| 8 | 120.7 (CH) | 5.12 (t, J = 7.6) |
| 9 | 135.4 (C) | |
| 10 | 26.1 (CH₃) | 1.70 (s) |
| 11 | 18.0 (CH₃) | 1.61 (s) |
| 12 | 30.9 (CH₂) | |
| 13 | - |
Note: The data presented is a compilation from various sources. Slight variations in chemical shifts may be observed due to different solvents and instrument frequencies.
Key Spectroscopic Correlations
Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were instrumental in assembling the molecular framework of vibralactone. These experiments revealed key correlations that allowed for the unambiguous assignment of protons and carbons and established the connectivity between different parts of the molecule.
Stereochemistry
The determination of the relative and absolute stereochemistry of vibralactone was a significant challenge due to its compact and rigid bicyclic structure. This was ultimately achieved through a combination of Nuclear Overhauser Effect (NOE) experiments, chemical synthesis, and X-ray crystallography of synthetic intermediates.
Total synthesis has been a powerful tool in confirming the proposed structure and stereochemistry of vibralactone. Several research groups have reported the total synthesis of (±)-vibralactone, with some also achieving asymmetric syntheses of the natural enantiomer.[1][5] These synthetic efforts not only validated the structural assignment but also provided access to vibralactone analogs for structure-activity relationship (SAR) studies.
One of the key challenges in the synthesis of vibralactone is the construction of the all-carbon quaternary center at C1.[3] Various strategies have been employed to address this, including a key photochemical valence isomerization of a 3-prenyl-pyran-2-one.[1] The stereochemistry of a crucial housane intermediate in one of the synthetic routes was unambiguously confirmed by X-ray crystallography, which in turn helped to establish the relative stereochemistry of the final natural product.[6]
Experimental Protocols
General Procedure for a Key Synthetic Step: Photochemical Valence Isomerization
The following is a representative protocol for the photochemical valence isomerization, a key step in a concise total synthesis of (±)-vibralactone.[1]
Materials:
-
3-prenyl-pyran-2-one
-
Acetonitrile (CH₃CN), anhydrous
-
Hanovia medium-pressure mercury lamp (450 W) with a Pyrex filter
Procedure:
-
A solution of 3-prenyl-pyran-2-one in anhydrous acetonitrile is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with argon for 30 minutes.
-
The reaction vessel is placed in a photochemical reactor and irradiated with a 450 W Hanovia medium-pressure mercury lamp fitted with a Pyrex filter (λ > 290 nm).
-
The reaction is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired oxabicyclo[2.2.0]hexenone product.
Biological Activity and Signaling Pathways
Vibralactone is a potent inhibitor of pancreatic lipase, with an IC₅₀ value comparable to the FDA-approved drug Orlistat.[1] It is also a covalent inhibitor of the caseinolytic peptidase ClpP, a highly conserved bacterial enzyme, making it a potential lead for antibiotic development.[1] More recently, it has been reported that vibralactone can block the activities of acyl-protein thioesterases, enzymes that are involved in the Ras signaling pathway.[7]
The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival.[8] Dysregulation of Ras signaling is a hallmark of many cancers. Acyl-protein thioesterases are involved in the depalmitoylation of Ras proteins, a post-translational modification that is crucial for their proper localization and function. By inhibiting these enzymes, vibralactone may disrupt Ras signaling, suggesting a potential anti-cancer application.
Visualizations
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the structure elucidation of Vibralactone.
Key Step in a Total Synthesis of (±)-Vibralactone
Caption: Key steps in a concise total synthesis of (±)-Vibralactone.
Proposed Interaction with the Ras Signaling Pathway
References
- 1. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Vibralactone derivatives isolated from co-cultures of the basidiomycetes Stereum hirsutum and Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ras and Rap1: A Tale of Two GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Absolute Configuration of Vibralactone D: A Technical Guide to Mosher's Method
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the application of Mosher's method for determining the absolute configuration of the secondary alcohol in Vibralactone D. While a specific experimental dataset for the Mosher's esters of this compound is not currently available in published literature, this document outlines the established principles, a detailed experimental protocol, and an illustrative analysis based on hypothetical data. This guide serves as a practical framework for researchers aiming to elucidate the stereochemistry of this compound or structurally related molecules.
Introduction to this compound and Stereochemistry
This compound is a member of the vibralactone family of natural products, which are known for their unique β-lactone-containing structures and interesting biological activities. The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's interaction with biological targets. Determining the absolute configuration of chiral centers, such as the secondary alcohol in this compound, is therefore a critical step in its chemical and pharmacological characterization. Mosher's method is a powerful and widely used NMR-based technique for this purpose.[1][2][3]
The Core Principle of Mosher's Method
Mosher's method allows for the determination of the absolute configuration of a chiral secondary alcohol by converting it into a pair of diastereomeric esters using the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2][3][4] The alcohol of unknown stereochemistry is separately reacted with (R)-MTPA and (S)-MTPA (typically as their more reactive acid chlorides) to form the corresponding (R)-MTPA and (S)-MTPA esters.
These resulting esters are diastereomers and thus have distinct NMR spectra. The key to the method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the most stable conformation of these esters, the phenyl group and the trifluoromethyl group of the MTPA reagent are oriented in a way that they shield or deshield nearby protons of the alcohol moiety. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be deduced.[1][5]
Experimental Protocol: Preparation of (R)- and (S)-MTPA Esters of this compound
The following is a generalized, detailed protocol for the preparation of the MTPA esters of a secondary alcohol like this compound.
Materials:
-
This compound (with one free secondary hydroxyl group)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or another suitable base (e.g., DMAP, triethylamine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Two separate reactions are carried out in parallel, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl.
-
Preparation of the (R)-MTPA Ester: a. In a dry, inert atmosphere-flushed vial, dissolve a sample of this compound (e.g., 1-2 mg) in anhydrous DCM (e.g., 0.5 mL). b. Add anhydrous pyridine (e.g., 1.5 to 2 equivalents). c. To this solution, add a solution of (R)-MTPA-Cl (1.2 to 1.5 equivalents) in anhydrous DCM. d. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed. e. Upon completion, quench the reaction with a small amount of water or saturated aqueous NaHCO₃ solution. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer sequentially with dilute HCl (e.g., 0.1 M), saturated aqueous NaHCO₃, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude ester by preparative TLC or column chromatography if necessary, although for NMR analysis, a clean crude product is often sufficient.
-
Preparation of the (S)-MTPA Ester: a. Following the exact same procedure as above, react a separate, equal amount of this compound with (S)-MTPA-Cl.
-
NMR Analysis: a. Dissolve each of the purified or crude (R)- and (S)-MTPA esters in CDCl₃. b. Acquire high-resolution ¹H NMR spectra for both diastereomers. It is crucial to use the same concentration and NMR parameters for both samples to ensure the chemical shifts are comparable. c. Assign the relevant proton signals for both esters. 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous assignment.
Data Presentation and Interpretation
The acquired ¹H NMR data is then tabulated to calculate the chemical shift differences (Δδ).
Disclaimer: The following table contains hypothetical ¹H NMR data for the MTPA esters of this compound for illustrative purposes, as experimental data is not publicly available. The absolute configuration derived from this data is purely for demonstration of the method.
Table 1: Illustrative ¹H NMR Data (in ppm) for the MTPA Esters of this compound
| Proton Assignment (H-X) | δS (ppm) | δR (ppm) | Δδ (δS - δR) |
| H-a | 4.85 | 4.95 | -0.10 |
| H-b | 2.15 | 2.22 | -0.07 |
| H-c | 1.78 | 1.83 | -0.05 |
| H-d | 5.30 | 5.20 | +0.10 |
| H-e | 2.55 | 2.48 | +0.07 |
| H-f | 1.20 | 1.15 | +0.05 |
Interpretation of the Δδ Values:
The sign of the Δδ values is used to determine the spatial arrangement of the substituents around the chiral center. The mnemonic is as follows:
-
Positive Δδ values (δS > δR): Protons that have positive Δδ values are located on one side of the plane defined by the C-O-C=O bond of the ester in the conformational model.
-
Negative Δδ values (δS < δR): Protons with negative Δδ values are on the opposite side.
Based on the illustrative data in Table 1:
-
Protons H-d, H-e, and H-f have positive Δδ values.
-
Protons H-a, H-b, and H-c have negative Δδ values.
This pattern suggests that the substituents bearing protons d, e, and f are on one side of the molecule relative to the MTPA moiety, and the substituents with protons a, b, and c are on the other. By mapping these protons onto the structure of this compound and applying the conformational model of the MTPA ester, the absolute configuration of the carbinol center can be assigned.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of determining the absolute configuration of a chiral alcohol using Mosher's method.
Caption: Workflow for determining absolute configuration using Mosher's method.
Conclusion
Mosher's method remains a cornerstone technique in stereochemical analysis. This guide provides the necessary theoretical background and practical protocols for its application to determine the absolute configuration of the secondary alcohol in this compound. While the provided NMR data is illustrative, the workflow and principles described herein are directly applicable and offer a robust strategy for any researcher tackling the stereochemical elucidation of complex natural products.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. matilda.science [matilda.science]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons (2007) | Thomas R. Hoye | 702 Citations [scispace.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Structural Elucidation and Biological Context of Vibralactone D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibralactone D belongs to a family of fungal metabolites characterized by a unique β-lactone motif. These compounds have garnered significant interest within the scientific community due to their potent biological activities, including the inhibition of pancreatic lipase and interference with critical cellular signaling pathways. This technical guide provides an in-depth overview of the available structural data for vibralactone analogues, detailed experimental protocols relevant to their study, and a visualization of the key signaling pathway influenced by these molecules. While direct X-ray crystallography data for this compound is not publicly available, this guide leverages data from closely related structures and biosynthetic enzymes to provide a comprehensive resource for researchers in the field.
Data Presentation: X-ray Crystallography of a Vibralactone Synthetic Intermediate
Although the crystal structure of this compound has not been deposited in public databases, X-ray crystallographic analysis of synthetic intermediates provides valuable insights into the stereochemistry and conformation of the vibralactone core. The following table summarizes the crystallographic data for a key housane intermediate in the total synthesis of (±)-vibralactone.[1]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₅H₂₀O₄ |
| Formula Weight | 264.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 10.123(2) |
| b (Å) | 11.456(2) |
| c (Å) | 12.345(3) |
| α (°) | 90 |
| β (°) | 109.56(3) |
| γ (°) | 90 |
| V (ų) | 1349.4(5) |
| Z | 4 |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Refinement | |
| R-factor (%) | 4.65 |
| wR-factor (%) | 11.98 |
Experimental Protocols
The following protocols are based on the successful crystallization and structure determination of VibO, a key flavin-monooxygenase involved in the biosynthesis of vibralactone.[2] These methodologies can serve as a valuable starting point for the crystallization of other vibralactone-related small molecules or their protein targets.
Protein Expression and Purification of VibO
-
Gene Cloning and Expression: The gene encoding VibO is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture: Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are further incubated at a lower temperature (e.g., 16°C) overnight.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 1 mM DTT, 1 mM EDTA), and lysed by sonication. The cell lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the protein is assessed by SDS-PAGE.
Crystallization of VibO
-
Protein Concentration: The purified VibO protein is concentrated to 10-20 mg/mL in a buffer containing 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 1 mM DTT, and 1 mM EDTA.[2]
-
Crystallization Method: Crystals of VibO are grown using the sitting-drop vapor-diffusion method at 16°C.[2]
-
Crystallization Conditions: The protein solution is mixed in a 1:1 ratio with a reservoir solution containing 0.2 M ammonium acetate, 0.1 M Tris pH 8.0, and 16% (w/v) PEG 8000.[2]
-
Crystal Harvesting and Data Collection: Crystals are harvested and cryo-protected before being flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
Mandatory Visualization
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for protein X-ray crystallography.
Vibralactone's Impact on the Ras Signaling Pathway
Vibralactone has been shown to inhibit acyl-protein thioesterases (APTs), enzymes responsible for the depalmitoylation of proteins, including the oncoprotein Ras. This inhibition disrupts the normal cycling of Ras between the plasma membrane and the Golgi apparatus, thereby affecting downstream signaling.
Caption: this compound inhibits APTs, disrupting Ras depalmitoylation and signaling.
References
Vibralactone D as a Weak Inhibitor of 11β-Hydroxysteroid Dehydrogenases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vibralactone D's inhibitory activity against 11β-hydroxysteroid dehydrogenases (11β-HSDs). It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to understand and potentially explore this natural compound's role in modulating glucocorticoid metabolism.
Core Data Presentation: Inhibitory Activity of this compound
This compound, a metabolite isolated from the basidiomycete Boreostereum vibrans, has demonstrated weak inhibitory effects on the isoenzymes of 11β-hydroxysteroid dehydrogenase. The following table summarizes the available quantitative data on its half-maximal inhibitory concentrations (IC50).
| Target Enzyme | Species | IC50 (µM) |
| 11β-HSD1 | Human | 85.7[1] |
| 11β-HSD1 | Mouse | 295.2[1] |
| 11β-HSD2 | Human | 87.1[1] |
Signaling Pathway Overview
The 11β-hydroxysteroid dehydrogenases are crucial enzymes that regulate the intracellular availability of active glucocorticoids, such as cortisol. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation. Conversely, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it back to cortisone, protecting mineralocorticoid receptors from illicit occupation by cortisol.
Experimental Protocols
The following section details the methodologies for key experiments cited in the determination of this compound's inhibitory activity against 11β-HSDs. This protocol is synthesized from established methods for assessing 11β-HSD inhibition.
Recombinant Enzyme Expression and Preparation
-
Cell Lines: Human embryonic kidney (HEK-293) cells are commonly used for the stable transfection and expression of human 11β-HSD1 and 11β-HSD2.
-
Transfection: cDNA encoding the target enzyme is cloned into a suitable expression vector, which is then transfected into the host cells. Stable cell lines are selected using an appropriate antibiotic resistance marker.
-
Cell Lysis and Microsome Preparation:
-
Harvest transfected cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction containing the enzyme.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
In Vitro 11β-HSD Inhibition Assay
This assay measures the conversion of a substrate by the recombinant enzyme in the presence of an inhibitor.
-
Materials:
-
Recombinant human 11β-HSD1 or 11β-HSD2 microsomes.
-
Substrate: Cortisone for 11β-HSD1 (reductase activity) or Cortisol for 11β-HSD2 (dehydrogenase activity). Radiolabeled substrates (e.g., [³H]cortisone) are often used for sensitive detection.
-
Cofactor: NADPH for 11β-HSD1 or NAD+ for 11β-HSD2.
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Scintillation cocktail and scintillation counter (for radiolabeled assays).
-
-
Procedure:
-
In a multi-well plate, add the assay buffer, cofactor, and varying concentrations of this compound.
-
Add the microsomal enzyme preparation to each well and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., a solution containing unlabeled cortisol and cortisone).
-
Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed. For radiolabeled assays, this involves measuring the radioactivity of the product spot/peak.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Logical Relationship: From Discovery to Characterization
The identification of this compound as a weak inhibitor of 11β-HSDs follows a logical scientific progression from natural product isolation to biological activity screening and subsequent characterization.
References
The β-Lactone Core of Vibralactone: A Technical Guide for Drug Development Professionals
An in-depth exploration of the structure, synthesis, biosynthesis, and biological activity of the core moiety of Vibralactone, a potent enzyme inhibitor with therapeutic potential.
Vibralactone, a natural product first isolated from the basidiomycete fungus Boreostereum vibrans, has garnered significant attention within the scientific community due to its unique chemical architecture and compelling biological activities.[1][2] At the heart of its structure lies a highly strained β-lactone ring fused to a bicyclic system, a feature responsible for its potent enzyme inhibition. This technical guide provides a comprehensive overview of the β-lactone core of Vibralactone, consolidating key data and experimental insights for researchers, scientists, and drug development professionals.
Biological Activity and Mechanism of Action
The β-lactone moiety of Vibralactone is a reactive electrophile that can covalently modify nucleophilic residues in the active sites of target enzymes, leading to their inhibition.[3] This mechanism is central to its observed biological effects.
Pancreatic Lipase Inhibition
Vibralactone is a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[2][4][5] Its inhibitory activity is comparable to that of Orlistat, an FDA-approved anti-obesity drug.[1] The proposed mechanism involves the acylation of the active site serine residue of the lipase by the β-lactone ring.[3] Structure-activity relationship studies have demonstrated that modifications at the C13 position of Vibralactone can lead to a dramatic increase in inhibitory potency, with some analogs exhibiting over a 3000-fold increase in activity compared to the parent compound.[1]
Caseinolytic Peptidase (ClpP) Inhibition
Vibralactone has also been identified as a covalent inhibitor of the caseinolytic peptidase ClpP, a highly conserved bacterial enzyme essential for the virulence of pathogenic bacteria such as Listeria monocytogenes.[1][6] Notably, Vibralactone is unique in its ability to inhibit both the ClpP1 and ClpP2 isoforms, whereas many other β-lactone-containing molecules target only a single isoform.[1][6] This dual-targeting capability makes Vibralactone an attractive lead for the development of novel antibiotics.[1]
Acyl-Protein Thioesterase Inhibition
Further studies have revealed that Vibralactone can block the activities of acyl-protein thioesterases, enzymes involved in Ras signaling pathways.[7] This finding suggests that the therapeutic potential of Vibralactone and its derivatives may extend to oncology.
Quantitative Biological Data
The inhibitory potency of Vibralactone and its derivatives against various targets has been quantified, providing valuable data for drug development efforts.
| Compound | Target Enzyme | IC50 Value | Reference |
| Vibralactone | Pancreatic Lipase | 0.4 µg/mL | [2][4][5] |
| Orlistat | Pancreatic Lipase | 0.18 µg/mL | [1] |
| Vibralactone Analog (C1) | Pancreatic Lipase | 14 nM | [8][9] |
| Omuralide | Proteasome (chymotryptic activity) | 47 nM | [10] |
| Vibralactone | Proteasome (chymotryptic activity) | > 1 mM | [10] |
Biosynthesis of the Vibralactone Core
The intricate bicyclic β-lactone core of Vibralactone is assembled through a fascinating biosynthetic pathway that has been partially elucidated. The pathway begins with 4-hydroxybenzoate, a precursor derived from the shikimate pathway.[5][6][7]
The key steps in the formation of the Vibralactone core are:
-
Prenylation: An aromatic prenyltransferase, Vib-PT, catalyzes the C-prenylation of a phenol precursor with dimethylallyl diphosphate (DMAPP).[8][11]
-
Reductions: The resulting 3-prenyl 4-hydroxybenzoate undergoes stepwise reductions to the corresponding aldehyde and then to 3-prenyl-4-hydroxybenzylalcohol.[7]
-
Oxidative Ring Expansion: A key flavin-monooxygenase, VibO, catalyzes a ring-expansive oxygenation of the phenol ring to form an oxepinone structure, leading to the intermediate 1,5-seco-vibralactone.[7]
-
Cyclization: The final step involves an intramolecular cyclization of 1,5-seco-vibralactone, catalyzed by the vibralactone cyclase (VibC), to form the characteristic fused bicyclic β-lactone ring of Vibralactone.[5][6][12]
Chemical Synthesis of the β-Lactone Core
The total synthesis of Vibralactone has been a significant challenge for synthetic chemists due to the sterically congested all-carbon quaternary center and the strained β-lactone ring.[5][6] Several synthetic strategies have been developed, each with unique approaches to constructing these key features.
Key Synthetic Approaches:
-
Snider Synthesis (2008): The first total synthesis utilized a Birch reductive alkylation, an intramolecular aldol reaction, and a late-stage lactonization as key steps.[6][13]
-
Brown Synthesis (2016): This approach featured a novel Pd-catalyzed deallylative β-lactonization.[14]
-
Nelson Synthesis (2016): A concise synthesis was achieved through a key photochemical valence isomerization of a 3-prenyl-pyran-2-one to forge both the all-carbon quaternary stereocenter and the β-lactone at an early stage.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and development of Vibralactone-based therapeutics. The following outlines a general procedure for a pancreatic lipase inhibition assay.
Pancreatic Lipase Inhibition Assay Protocol:
-
Enzyme Solution Preparation: Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl) at a concentration of 1 mg/mL.
-
Substrate Emulsion Preparation: Prepare an emulsion of a lipase substrate, such as p-nitrophenyl palmitate (pNPP), in the same buffer containing a surfactant like Triton X-100.
-
Inhibitor Preparation: Dissolve Vibralactone or its analogs in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with the assay buffer to achieve a range of desired concentrations.
-
Assay Procedure: a. In a 96-well plate, add a small volume of the enzyme solution to each well. b. Add the inhibitor solutions at various concentrations to the respective wells. c. Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding the substrate emulsion to each well. e. Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the lipase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The β-lactone core of Vibralactone represents a privileged scaffold for the development of potent and selective enzyme inhibitors. Its unique mode of action, coupled with the potential for synthetic modification to enhance potency and selectivity, makes it a highly attractive starting point for drug discovery programs targeting obesity, bacterial infections, and potentially cancer. Further exploration of the structure-activity relationships of the Vibralactone core and the development of more efficient and scalable synthetic routes will be critical in realizing the full therapeutic potential of this remarkable natural product.
References
- 1. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthetic study toward vibralactone [beilstein-journals.org]
- 7. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Omuralide and vibralactone: differences in the proteasome- β-lactone-γ-lactam binding scaffold alter target preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vib-PT, an Aromatic Prenyltransferase Involved in the Biosynthesis of Vibralactone from Stereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of (+/-)-vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Natural Product Chemistry of Vibralactone and its Derivatives: A Technical Guide
Vibralactone, a meroterpenoid natural product, has garnered significant attention within the scientific community due to its unique chemical architecture and compelling biological activities. First isolated in 2006 from the basidiomycete fungus Boreostereum vibrans, this molecule presents a distinctive fused β-lactone bicyclic system that has become a focal point for synthetic chemists and drug discovery professionals.[1] This guide provides an in-depth overview of the natural product chemistry of vibralactone and its derivatives, covering biosynthesis, total synthesis, biological activity, and key experimental methodologies.
Core Structure and Biological Significance
Vibralactone's structure is characterized by a strained β-lactone fused to a cyclopentene ring, which contains a challenging all-carbon quaternary center.[2][3] This unique arrangement is central to its biological function.
Vibralactone is a potent inhibitor of pancreatic lipase, with an IC50 value of 0.4 µg/mL, comparable to the FDA-approved anti-obesity drug Orlistat (tetrahydrolipstatin).[1][3][4][5] Furthermore, synthetic modifications of the vibralactone scaffold, particularly at the C13 position, have led to analogs with a staggering 3,000-fold increase in inhibitory potency against pancreatic lipase in vitro.[1][6]
Beyond its anti-lipase activity, vibralactone has been identified as a potent covalent inhibitor of the caseinolytic peptidase ClpP, a highly conserved bacterial enzyme critical for virulence in pathogens like Listeria monocytogenes.[1][2] Uniquely, unlike many β-lactone molecules, vibralactone can bind to and inhibit both the ClpP1 and ClpP2 isoforms of the ClpP complex, making it a valuable tool for studying bacterial virulence and a promising lead for antibiotic development.[1][6]
Biosynthesis of Vibralactone
The biosynthetic pathway of vibralactone has been elucidated, revealing a fascinating enzymatic cascade. The biosynthesis originates from 4-hydroxybenzoate, which serves as the direct ring precursor.[2][7] Key steps involve prenylation and a remarkable cyclization to form the characteristic fused bicyclic β-lactone core.
A crucial enzyme in this pathway is an aromatic prenyltransferase, Vib-PT, which catalyzes the prenylation of phenolic precursors using dimethylallyl diphosphate.[5] The final and most intriguing step is the formation of the β-lactone moiety, which is catalyzed by vibralactone cyclase (VibC).[2][7] VibC, an enzyme belonging to the α/β-hydrolase superfamily, orchestrates an unusual cyclization to construct the all-carbon quaternary center and the strained four-membered lactone ring in the final stage of the biosynthesis.[2][7]
Caption: Key steps in the biosynthesis of Vibralactone.
Total Synthesis Strategies
The novel structure and potent bioactivity of vibralactone have made it an attractive target for total synthesis. Several distinct strategies have been developed, each with unique advantages in terms of efficiency and step count.
| Synthesis Approach | Key Steps | No. of Steps | Overall Yield | Ref. |
| Snider (2008) | Birch reductive alkylation, intramolecular aldol reaction, late-stage lactonization. | 10 (racemic) | 9% | [1][2] |
| Snider (Asymmetric) | Chiral auxiliary-guided diastereoselective Birch reductive alkylation. | 11 | 4.8% | [1][4] |
| Brown (2016) | Diastereoselective allylation, Pd-catalyzed deallylative β-lactonization, Wacker oxidation. | 11 | 16% | [1][4] |
| Nelson (2017) | Photochemical valence isomerization of a 3-prenyl-pyran-2-one, cyclopropanation, ring expansion. | 5 (racemic) | Not specified | [1] |
The Nelson synthesis represents the most concise route to date, employing a key photochemical valence isomerization to rapidly construct the all-carbon quaternary stereocenter and the β-lactone moiety at an early stage.[1][6][8]
Caption: Retrosynthetic analysis of (±)-Vibralactone via the Nelson route.
Vibralactone Derivatives: Natural and Synthetic
Chemical investigations of Boreostereum vibrans, as well as co-cultures with other fungi like Stereum hirsutum, have yielded a diverse array of natural vibralactone derivatives.[8][9][10] These include compounds with modified lactone cores (γ, δ, and ε-lactones), varied oxidation states, and novel dimeric structures.[3][9] For example, vibralactones X, Y, and Z1-Z3 possess γ, δ, or ε-lactone cores instead of the characteristic β-lactone.[9] Co-culturing has led to the isolation of hirsutavibrins A–K, further expanding the chemical diversity of this family.[10]
Caption: Structure-Activity Relationship at the C13 position of Vibralactone.
Biological Activity Data
The biological activities of vibralactone and its derivatives have been evaluated against various targets. The data highlights the potential of this scaffold in developing therapeutics for obesity and infectious diseases.
| Compound | Target/Assay | IC50 Value | Ref. |
| Vibralactone | Pancreatic Lipase | 0.4 µg/mL | [1][3][4][5][11] |
| Orlistat | Pancreatic Lipase | 0.18 - 0.36 µg/mL | [1][4][5] |
| Vibralactone C1 Derivative | Pancreatic Lipase | 14 nM | [5] |
| Vibralactone B | Pancreatic Lipase | Not specified (active) | [12] |
| Vibralactone Z4 | Cytotoxicity (SW480) | 29.2 ± 1.38 µM | [12] |
| Vibralactone Z1-Z3 | Cytotoxicity (various lines) | Moderately active | [9] |
| Hirsutavibrins A & B | Cytotoxicity (A549) | Weakly active | [10] |
| Hirsutavibrin D | Anti-nitric oxide (RAW 264.7) | Moderately active | [10] |
Experimental Protocols
Protocol 6.1: Isolation of Vibralactone from Boreostereum vibrans
A general procedure for the isolation of vibralactone involves large-scale fermentation of Boreostereum vibrans.
-
Fermentation: Cultures of B. vibrans are grown in a suitable liquid or solid-state medium (e.g., potato dextrose broth or rice medium) for several weeks to allow for the production of secondary metabolites.
-
Extraction: The culture broth and/or mycelia are harvested and extracted exhaustively with an organic solvent such as ethyl acetate or methanol.
-
Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
-
Chromatography: The organic phase is dried and subjected to a series of chromatographic separations. This typically begins with column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often using a gradient of hexane and ethyl acetate, to yield pure vibralactone and its derivatives.[9][11]
-
Structure Elucidation: The structures of isolated compounds are determined using extensive spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[10][11]
Protocol 6.2: Key Synthetic Step - Photochemical Valence Isomerization (Nelson Synthesis)
This protocol describes the key step in the Nelson synthesis for the formation of the bicyclic β-lactone intermediate.[1]
-
Starting Material: The synthesis begins with 3-prenyl-pyran-2-one, which is prepared via the prenylation of commercially available 3-bromo-pyran-2-one.[1]
-
Photochemical Reaction: A solution of 3-prenyl-pyran-2-one in a suitable solvent (e.g., acetone or acetonitrile) is placed in a photochemical reactor.
-
Irradiation: The solution is irradiated with 300 nm light. The reaction progress is monitored by TLC or NMR.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel.
-
Product: This procedure yields the oxabicyclo[2.2.0]hexenone intermediate in high yield (e.g., 83%), having successfully installed both the sterically congested β-lactone moiety and the key all-carbon quaternary stereocenter.[1]
Conclusion
The vibralactone family of natural products represents a rich and promising area of chemical and biological research. The unique β-lactone fused ring system presents both a synthetic challenge and a key pharmacophore for potent enzyme inhibition. Continued exploration of the natural diversity from Boreostereum vibrans, combined with innovative synthetic strategies and medicinal chemistry efforts, will undoubtedly unlock the full therapeutic potential of this remarkable molecular scaffold. The development of highly potent, synthetically accessible vibralactone derivatives holds promise for new treatments for obesity and multidrug-resistant bacterial infections.
References
- 1. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthetic study toward vibralactone [beilstein-journals.org]
- 3. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vibralactone derivatives containing γ, δ, ε-lactone cores from cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vibralactone derivatives isolated from co-cultures of the basidiomycetes Stereum hirsutum and Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Six New Vibralactone Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Profile of Vibralactone D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Vibralactone D, a metabolite isolated from the basidiomycete Boreostereum vibrans. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development. Included are detailed spectroscopic data (NMR, IR, MS), experimental protocols for data acquisition, and a visualization of the compound's mechanism of action.
Core Spectroscopic Data
This compound, with the molecular formula C₁₂H₁₈O₃, was first isolated and characterized by Jiang et al.[1]. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRESIMS) analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.32 | m | |
| 3 | 2.25 | m | |
| 4α | 1.85 | m | |
| 4β | 1.65 | m | |
| 5 | 4.25 | t | 8.4 |
| 8 | 2.15 | m | |
| 9 | 5.10 | t | 7.2 |
| 11 | 1.70 | s | |
| 12 | 1.62 | s | |
| 13a | 3.65 | dd | 11.4, 4.2 |
| 13b | 3.58 | dd | 11.4, 6.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | Type |
| 1 | 68.5 | C |
| 2 | 30.5 | CH |
| 3 | 32.8 | CH |
| 4 | 36.4 | CH₂ |
| 5 | 81.2 | CH |
| 6 | 178.1 | C |
| 7 | - | - |
| 8 | 22.5 | CH₂ |
| 9 | 122.8 | CH |
| 10 | 132.7 | C |
| 11 | 25.7 | CH₃ |
| 12 | 17.9 | CH₃ |
| 13 | 64.3 | CH₂ |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z [M+H]⁺ | Calculated | Observed |
| HRESIMS | [M+H]⁺ | 211.1329 | 211.1334 | 211.1329 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands indicating the presence of specific functional groups.
-
ν_max (cm⁻¹): 3440 (O-H), 1750 (C=O, γ-lactone)
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker AV-400 and DRX-500 spectrometers.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR: Spectra were recorded at 400 MHz and 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
-
¹³C NMR: Spectra were recorded at 100 MHz and 125 MHz. Chemical shifts (δ) are reported in ppm relative to TMS.
Mass Spectrometry (MS)
-
Instrumentation: A VG Auto-Spec-3000 spectrometer was utilized for High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Bio-Rad FTS-135 spectrometer.
-
Sample Preparation: The sample was prepared as a KBr pellet.
-
Data Reporting: Absorption maxima (ν_max) are reported in wavenumbers (cm⁻¹).
Biological Activity and Signaling Pathway
This compound has been identified as a weak inhibitor of 11β-hydroxysteroid dehydrogenases (HSD), with an IC₅₀ value of 85.7 μM[1]. These enzymes are responsible for the interconversion of active and inactive glucocorticoids. The diagram below illustrates the general inhibitory action of a small molecule like this compound on 11β-HSD1.
Caption: Inhibition of 11β-HSD1 by this compound.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of Vibralactone D and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Vibralactone D and its analogues, potent inhibitors of pancreatic lipase. This document includes summaries of various synthetic strategies, detailed experimental protocols for key reactions, and methodologies for evaluating biological activity.
Introduction
Vibralactone, a natural product isolated from the basidiomycete fungus Boreostereum vibrans, has garnered significant attention due to its unique fused β-lactone structure and its potent inhibitory activity against pancreatic lipase, an important target for anti-obesity therapies.[1][2] The biological activity of vibralactone is comparable to the FDA-approved drug Orlistat.[3] Furthermore, synthetic analogues of vibralactone have demonstrated even greater potency, highlighting the therapeutic potential of this molecular scaffold.[3] This document outlines key synthetic routes to (±)-vibralactone and provides protocols for the synthesis and biological evaluation of these compounds.
Total Synthesis of (±)-Vibralactone
Several research groups have reported total syntheses of (±)-vibralactone, each employing unique strategies to construct the sterically congested bicyclic β-lactone core.
Nelson's Concise Total Synthesis
A particularly efficient synthesis of (±)-vibralactone was developed by the Nelson group, notable for its brevity and atom economy.[3][4][5] A four-step route starting from the known 3-prenyl-pyran-2-one has been reported.[5]
The key steps in this synthesis include:
-
Photochemical Valence Isomerization: A key photochemical [2+2] cycloaddition of 3-prenyl-pyran-2-one establishes the all-carbon quaternary center and the β-lactone moiety at an early stage.[3][4][5]
-
Cyclopropanation: The resulting bicyclic β-lactone undergoes cyclopropanation to form a strained housane intermediate.[4][5]
-
Sequential Ring Expansion and Reduction: The housane structure is then converted to the natural product through a strategic ring expansion and a final reduction step.[4][5]
This approach is protecting-group-free and involves only a single redox manipulation, making it an attractive route for accessing vibralactone and its analogues.[5]
Snider's Total Synthesis
The first total synthesis of (±)-vibralactone was reported by Snider and coworkers.[3][6] Their 10-step synthesis proceeds with an overall yield of 9%.[3] Key transformations in their route include:
-
Birch Reductive Alkylation: This step is employed to set the all-carbon quaternary center.[6]
-
Intramolecular Aldol Reaction: Formation of the cyclopentene ring is achieved through an intramolecular aldol condensation.[6]
-
Late-Stage Lactonization: The characteristic β-lactone ring is installed in the final stages of the synthesis.[6]
An asymmetric variant of this synthesis was also developed to produce (-)-vibralactone.[3]
Brown's Diastereoselective Total Synthesis
The Brown research group has also contributed a notable total synthesis of (±)-vibralactone.[7] Their 11-step synthesis results in a 16% overall yield.[1][7] The key features of their approach are:
-
Diastereoselective Allylation: A highly diastereoselective allylation of an α-formyl ester is used to create a key stereocenter.
-
Pd-catalyzed Deallylative β-Lactonization: A novel palladium-catalyzed reaction is employed for the formation of the β-lactone ring.[1]
-
Aldehyde-Selective Wacker Oxidation: This reaction is used to introduce a crucial aldehyde functionality.
Synthesis of Vibralactone Analogues
The synthesis of analogues is crucial for structure-activity relationship (SAR) studies and for optimizing the therapeutic properties of a lead compound. Modification of the C13 position of vibralactone has been shown to dramatically increase its inhibitory potency against pancreatic lipase, with some analogues exhibiting a 3000-fold increase in activity.[3]
The synthetic routes developed for the total synthesis of vibralactone can be adapted to produce a variety of analogues by modifying the starting materials or introducing functionalization at later stages.
Quantitative Data Summary
| Synthesis | Key Steps | Number of Steps | Overall Yield (%) | Reference |
| Nelson | Photochemical valence isomerization, Cyclopropanation, Ring expansion | 4-5 | Not specified | [3][4][5] |
| Snider | Birch reductive alkylation, Intramolecular aldol reaction, Lactonization | 10 | 9 | [3][6] |
| Brown | Diastereoselective allylation, Pd-catalyzed β-lactonization, Wacker oxidation | 11 | 16 | [1][7] |
Table 1: Comparison of Total Synthesis Routes to (±)-Vibralactone.
Experimental Protocols
General Protocol for the Pancreatic Lipase Inhibition Assay
This protocol is a general method for determining the in vitro inhibitory activity of compounds against porcine pancreatic lipase using p-nitrophenyl butyrate (pNPB) as a substrate.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPB in acetonitrile or DMSO.
-
Prepare stock solutions of the test compounds (this compound, analogues, and positive control like Orlistat) in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add a solution of PPL in buffer to each well.
-
Add the test compound solution to the respective wells at various concentrations. A solvent control (DMSO) should also be included.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPB solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to monitor the absorbance at regular intervals to determine the rate of p-nitrophenol formation.
-
-
Data Analysis:
-
Calculate the percentage of lipase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Key strategies in the total synthesis of Vibralactone.
Caption: Covalent inhibition of pancreatic lipase by Vibralactone.
Caption: Overall workflow for synthesis and biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Concise Total Synthesis of (±)-Vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibralactone Biogenesis-Associated Analogues from Submerged Cultures of the Fungus Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. BJOC - Synthetic study toward vibralactone [beilstein-journals.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes and Protocols: Diastereoselective Synthesis of the Vibralactone Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of key diastereoselective strategies for the synthesis of the Vibralactone core, a potent inhibitor of pancreatic lipase. The document includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.
Introduction
Vibralactone is a fungal metabolite that has garnered significant attention due to its unique fused β-lactone structure and its potent inhibitory activity against pancreatic lipase, comparable to the FDA-approved drug Orlistat.[1] The inherent strain of the β-lactone ring and the presence of a sterically congested all-carbon quaternary center present considerable challenges for its chemical synthesis. Several research groups have developed elegant strategies to address these challenges, with a focus on controlling the diastereoselectivity of key bond-forming reactions to establish the correct relative stereochemistry of the Vibralactone core. This document outlines and compares three prominent diastereoselective approaches developed by the research groups of Snider, Brown, and Nelson.
Data Presentation: Comparison of Key Diastereoselective Syntheses
The following tables summarize the quantitative data for the key diastereoselective steps in the synthesis of the Vibralactone core by the Snider, Brown, and Nelson groups.
Table 1: Snider's Asymmetric Synthesis (Auxiliary-Controlled)
| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| 1 | Birch Reductive Alkylation | (2S)-2-methoxymethoxymethylpyrrolidine amide of 2-methoxybenzoic acid, Li/NH3, then prenyl bromide | Alkylated cyclohexadiene | 75 | >95:5 | >95% |
| 2 | Intramolecular Aldol Reaction | Ozonolysis product treated with Bn₂NH·TFA | Spiro lactone cyclopentenal | 68 | Not Applicable | Not Applicable |
Table 2: Brown's Diastereoselective Synthesis
| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Diastereoselective Allylation | α-formyl ester, Allyl-MgBr, MgBr₂·OEt₂, Et₂O, -78 °C to rt | β-hydroxyester | 89 | >20:1 |
| 2 | Pd-catalyzed Deallylative β-Lactonization | Mesylated β-hydroxyester, Pd(PPh₃)₄, PPh₃, THF, rt | β-lactone | 95 | Not Applicable |
Table 3: Nelson's Photochemical Synthesis
| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Photochemical Valence Isomerization | 3-prenyl-pyran-2-one, 300 nm light, acetone | Oxabicyclo[2.2.0]hexenone | 83 | Not Applicable |
| 2 | Cyclopropanation | Oxabicyclo[2.2.0]hexenone, Ethyl diazoacetate, Rh₂(esp)₂ | Tricyclic ester | 71 | 1.5:1 |
| 3 | Base-mediated Ring Expansion | Tricyclic ester, KHMDS, THF, -78 °C | Cyclopentene | 65 | Not Applicable |
Experimental Protocols
Detailed methodologies for the key diastereoselective experiments are provided below.
Protocol 1: Snider's Asymmetric Birch Reductive Alkylation
This protocol describes the auxiliary-controlled diastereoselective Birch reductive alkylation to set the all-carbon quaternary stereocenter.
Materials:
-
(2S)-2-methoxymethoxymethylpyrrolidine amide of 2-methoxybenzoic acid
-
Anhydrous liquid ammonia (NH₃)
-
Lithium metal (Li)
-
Prenyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the chiral amide in anhydrous THF is added to a flask containing freshly distilled liquid ammonia at -78 °C under an inert atmosphere.
-
Small pieces of lithium metal are added portion-wise until a persistent blue color is observed, indicating the formation of the lithium enolate.
-
The solution is stirred for 1 hour at -78 °C.
-
Prenyl bromide is added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the careful addition of saturated aqueous NH₄Cl solution.
-
The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated cyclohexadiene.
Protocol 2: Brown's Diastereoselective Allylation
This protocol details the MgBr₂-mediated diastereoselective allylation of an α-formyl ester.[1]
Materials:
-
α-formyl ester
-
Allylmagnesium bromide solution (in Et₂O)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the α-formyl ester in anhydrous Et₂O at -78 °C under an argon atmosphere is added MgBr₂·OEt₂.
-
The mixture is stirred for 15 minutes at -78 °C.
-
Allylmagnesium bromide solution is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The layers are separated, and the aqueous layer is extracted with Et₂O.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the β-hydroxyester as a single diastereomer.[1]
Protocol 3: Nelson's Photochemical Valence Isomerization
This protocol describes the key photochemical [2+2] cycloaddition to form the bicyclic core of Vibralactone.
Materials:
-
3-prenyl-pyran-2-one
-
Acetone (spectroscopic grade)
-
Vycor-filtered medium-pressure mercury lamp (300 nm)
Procedure:
-
A solution of 3-prenyl-pyran-2-one in acetone is placed in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with argon for 30 minutes.
-
The reaction vessel is placed in a photochemical reactor and irradiated with a 300 nm lamp at room temperature.
-
The reaction progress is monitored by TLC or ¹H NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the oxabicyclo[2.2.0]hexenone product.
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways and workflows.
Caption: Snider's synthetic route to the Vibralactone core.
Caption: Brown's synthetic approach to the Vibralactone core.
Caption: Nelson's photochemical strategy for Vibralactone core synthesis.
Caption: A generalized workflow for synthetic route development.
References
Application Notes and Protocols: Pd-Catalyzed Deallylative β-Lactonization in the Total Synthesis of (±)-Vibralactone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vibralactone, a natural product isolated from the basidiomycete Borestereum vibrans, has garnered significant interest due to its potent inhibitory activity against pancreatic lipase, with an IC50 of 0.4 μg/mL, comparable to the FDA-approved drug Orlistat.[1][2] Its unique and sterically congested fused β-lactone structure presents a considerable synthetic challenge.[1][3] A notable advancement in the synthesis of (±)-vibralactone is the development of a novel palladium-catalyzed deallylative β-lactonization. This key step allows for the efficient construction of the strained β-lactone ring system.[1][4] These application notes provide a detailed overview of this methodology, including experimental protocols and quantitative data, to facilitate its application in synthetic chemistry and drug discovery programs.
I. Reaction Overview and Data
The palladium-catalyzed deallylative β-lactonization serves as a pivotal step in a concise total synthesis of (±)-vibralactone. The overall synthesis was achieved in 11 steps with a 16% overall yield from malonic acid.[1][4] The key lactonization step proceeds with high efficiency, transforming a precursor molecule into the characteristic β-lactone core of vibralactone.
Table 1: Quantitative Data for the Pd-Catalyzed Deallylative β-Lactonization
| Parameter | Value | Reference |
| Yield | 95% | [1][4] |
| Starting Material | Mesylated secondary alcohol (13) | [1][4] |
| Product | β-lactone (14) | [1][4] |
| Catalyst | Palladium catalyst | [1][4] |
| Reaction Time | Rapid | [1][4] |
II. Experimental Protocols
The following protocol is for the key palladium-catalyzed deallylative β-lactonization step in the synthesis of (±)-vibralactone.[1][4]
A. Synthesis of the β-Lactone Precursor
Prior to the key cyclization, a β-hydroxyester intermediate is activated by mesylation.[1][4]
B. Pd-Catalyzed Deallylative β-Lactonization
The mesylated secondary alcohol is subjected to palladium-catalyzed deallylation conditions, which results in a rapid intramolecular substitution to form the β-lactone.[1][4]
Detailed Protocol for β-Lactone Formation:
-
Starting Material: Mesylated secondary alcohol (13)
-
Reagents: Palladium catalyst (specific catalyst and ligands to be detailed as per the original publication's supporting information, which is not fully detailed in the provided search results), solvent.
-
Procedure:
-
To a solution of the mesylated secondary alcohol (13) in an appropriate anhydrous solvent under an inert atmosphere, add the palladium catalyst.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically rapid, and its progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up using standard procedures, likely involving filtration to remove the catalyst, followed by solvent evaporation and purification of the crude product by column chromatography to yield the β-lactone (14).
-
III. Diagrams and Workflows
A. Synthetic Pathway Overview
The following diagram illustrates the key transformations in the total synthesis of (±)-vibralactone, highlighting the palladium-catalyzed deallylative β-lactonization.
Caption: Key stages in the total synthesis of (±)-Vibralactone.
B. Mechanism of Pd-Catalyzed Deallylative β-Lactonization
The proposed mechanism involves the palladium-catalyzed removal of the allyl group, which facilitates the intramolecular cyclization to form the β-lactone ring with inversion of stereochemistry at the C5 position.[1]
Caption: Proposed mechanism for the Pd-catalyzed lactonization.
C. Experimental Workflow
The following diagram outlines the general laboratory workflow for the key β-lactonization step.
Caption: Experimental workflow for the β-lactonization step.
IV. Conclusion
The palladium-catalyzed deallylative β-lactonization represents a significant strategic innovation in the total synthesis of (±)-vibralactone.[1] This method provides a high-yielding and rapid approach to construct the challenging β-lactone core of the molecule.[1][4] The protocols and data presented herein are intended to serve as a valuable resource for chemists engaged in natural product synthesis and the development of novel therapeutics. The broader applicability of this novel cyclization method is an area of ongoing investigation.[1]
References
Application Notes and Protocols for the Photochemical Synthesis of Vibralactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of (±)-Vibralactone, a potent inhibitor of pancreatic lipase. The synthetic strategy hinges on a key photochemical valence isomerization reaction that efficiently constructs the core bicyclic β-lactone structure of the natural product. This approach, developed by Nelson and co-workers, offers a concise and protecting-group-free route to Vibralactone, making it an attractive method for accessing this biologically active molecule and its analogs for further investigation in drug discovery programs.[1]
The described synthesis commences with the readily prepared 3-prenyl-pyran-2-one and proceeds through a four-step sequence involving:
-
Photochemical Valence Isomerization: A [2+2] photocycloaddition of the pyran-2-one derivative to form the strained oxabicyclo[2.2.0]hexenone core.
-
Cyclopropanation: Formation of a tricyclic housane intermediate.
-
Base-Mediated Ring Expansion: Rearrangement of the housane structure to the cyclopentene ring system of Vibralactone.
-
Selective Reduction: Final reduction of an exocyclic ester to furnish (±)-Vibralactone.
This methodology is notable for its efficiency in building molecular complexity from a simple starting material, establishing the critical all-carbon quaternary center and the β-lactone moiety in a single photochemical step.[1]
Quantitative Data Summary
The following table summarizes the yields for each step in the synthesis of (±)-Vibralactone.
| Step | Reaction | Product | Yield (%) |
| 1 | Photochemical Valence Isomerization | 4-(3-methylbut-2-en-1-yl)-2-oxabicyclo[2.2.0]hex-5-en-3-one | 83% |
| 2 | Cyclopropanation | Ethyl 2-(1-(3-methylbut-2-en-1-yl)-2-oxo-3-oxatricyclo[3.1.0.0²⁶]hexan-4-yl)acetate | N/A |
| 3 | DBU-Mediated Ring Expansion | Ethyl 2-(5-(3-methylbut-2-en-1-yl)-2-oxocyclopent-3-en-1-yl)acetate | 69% |
| 4 | DIBAL-H Reduction | (±)-Vibralactone | 34% |
Note: The yield for the cyclopropanation step was not explicitly reported in the primary literature. 32% of the starting material was recovered in the final reduction step.[1]
Experimental Workflow
The overall synthetic workflow for the preparation of (±)-Vibralactone is depicted below.
Figure 1: Overall workflow for the synthesis of (±)-Vibralactone.
Mechanism of Photochemical Valence Isomerization
The key step in this synthesis is the photochemical valence isomerization of 3-prenyl-pyran-2-one. This reaction proceeds via a [2+2] photocycloaddition mechanism upon irradiation with 300 nm light.[1]
Figure 2: Mechanism of photochemical valence isomerization.
Experimental Protocols
The following are detailed protocols for the synthesis of (±)-Vibralactone.
Protocol 1: Synthesis of 3-prenyl-pyran-2-one (Starting Material)
This protocol is based on a previously reported procedure for the prenylation of 3-bromo-pyran-2-one.[1]
Materials:
-
3-bromo-pyran-2-one
-
Prenyl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-pyran-2-one, the palladium catalyst, and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature.
-
Add prenyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-prenyl-pyran-2-one.
Protocol 2: Photochemical Valence Isomerization
This protocol describes the key photochemical step to form the bicyclic β-lactone intermediate.[1]
Materials:
-
3-prenyl-pyran-2-one
-
Anhydrous and degassed solvent (e.g., benzene or acetone)
-
Photochemical reactor equipped with 300 nm lamps (e.g., Rayonet reactor)
-
Quartz reaction vessel
-
Standard workup and purification equipment
Procedure:
-
Dissolve 3-prenyl-pyran-2-one in the anhydrous and degassed solvent in a quartz reaction vessel. The concentration should be optimized to prevent intermolecular reactions.
-
Place the reaction vessel in the photochemical reactor.
-
Irradiate the solution with 300 nm light at room temperature. Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion (typically when starting material is consumed or conversion plateaus), remove the reaction vessel from the reactor.
-
Concentrate the solvent under reduced pressure.
-
The resulting oxabicyclo[2.2.0]hexenone is often used in the next step without further purification, as it can be unstable. The reported yield for this step is 83%.[1]
Protocol 3: Cyclopropanation of the Bicyclic β-Lactone
This protocol details the formation of the tricyclic housane intermediate.
Materials:
-
4-(3-methylbut-2-en-1-yl)-2-oxabicyclo[2.2.0]hex-5-en-3-one
-
Ethyl diazoacetate
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the bicyclic β-lactone in anhydrous dichloromethane under an inert atmosphere, add the rhodium(II) catalyst.
-
Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture at room temperature over several hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the housane intermediate.
Protocol 4: DBU-Mediated Ring Expansion
This protocol describes the rearrangement of the housane intermediate to the cyclopentene core of Vibralactone.[1]
Materials:
-
Ethyl 2-(1-(3-methylbut-2-en-1-yl)-2-oxo-3-oxatricyclo[3.1.0.0²⁶]hexan-4-yl)acetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous benzene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the housane intermediate in anhydrous benzene in a round-bottom flask under an inert atmosphere.
-
Add 1.5 equivalents of DBU to the solution.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α,β-unsaturated ester in 69% yield.[1]
Protocol 5: Selective Reduction to (±)-Vibralactone
This is the final step in the synthesis, involving the selective reduction of the exocyclic ester.[1]
Materials:
-
Ethyl 2-(5-(3-methylbut-2-en-1-yl)-2-oxocyclopent-3-en-1-yl)acetate
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in a suitable solvent like hexanes or toluene)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Dissolve the cyclopentene intermediate in anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (±)-Vibralactone. The reported yield is 34%, with 32% of the starting material recovered.[1]
References
Application Notes and Protocols for the Isolation and Purification of Vibralactone D from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Vibralactone D, a potent lipase inhibitor, from fungal cultures of Boreostereum vibrans. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining this valuable bioactive compound for further study and development.
Introduction
This compound is a member of a class of fungal metabolites characterized by a unique fused β-lactone ring system. First isolated from the basidiomycete Boreostereum vibrans (also known as Stereum vibrans), vibralactones have garnered significant interest due to their potent inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption.[1][2] This makes them promising lead compounds for the development of anti-obesity therapeutics. This compound, along with its congeners, has also been investigated for other biological activities, including weak inhibitory effects on 11β-hydroxysteroid dehydrogenases.[3]
The successful isolation of this compound in sufficient quantity and purity is crucial for detailed biological evaluation, structure-activity relationship studies, and preclinical development. This document provides a step-by-step guide for the cultivation of Boreostereum vibrans, followed by the extraction and chromatographic purification of this compound.
Fungal Cultivation
The production of this compound is achieved through submerged fermentation of Boreostereum vibrans. The following protocol is a standard method for cultivating this fungus to promote the biosynthesis of vibralactones.
Protocol 2.1: Cultivation of Boreostereum vibrans
-
Strain Maintenance: A viable culture of Boreostereum vibrans should be obtained from a reputable culture collection. The strain can be maintained on potato dextrose agar (PDA) slants at 4°C and subcultured every 6-8 weeks.
-
Inoculum Preparation: To prepare the inoculum, a small piece of mycelial agar plug from a fresh PDA plate is transferred to a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB). The flask is incubated at 25°C on a rotary shaker at 150 rpm for 5-7 days.
-
Production Culture: The production medium is prepared with the following composition per liter of distilled water:
-
Glucose: 50 g
-
Peptone: 1.5 g
-
Yeast Extract: 5 g
-
KH₂PO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
-
Fermentation: The production medium is sterilized by autoclaving at 121°C for 20 minutes. After cooling to room temperature, each 1 L Erlenmeyer flask containing 500 mL of the production medium is inoculated with 10 mL of the seed culture. The production flasks are then incubated at 25°C on a rotary shaker at 150 rpm for 21-28 days.
Extraction and Initial Purification
Following the fermentation period, the fungal biomass and culture broth are separated, and the secondary metabolites, including this compound, are extracted using organic solvents.
Protocol 3.1: Extraction of Crude this compound
-
Harvesting: The entire culture (e.g., 400 L) is harvested, and the mycelium is separated from the culture broth by filtration.[4]
-
Broth Extraction: The culture filtrate is extracted four times with an equal volume of ethyl acetate (EtOAc). The organic layers are combined.
-
Mycelium Extraction: The mycelial cake is extracted three times with a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH). The solvent is filtered and combined.
-
Concentration: The combined ethyl acetate and chloroform/methanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract. For example, a 400 L culture can yield approximately 353 g of crude extract.[4]
Chromatographic Purification of this compound
The crude extract is a complex mixture of various metabolites. A multi-step chromatographic procedure is required to isolate this compound to a high degree of purity.
Protocol 4.1: Purification of this compound
-
Silica Gel Column Chromatography (Initial Fractionation):
-
The crude extract (e.g., 353 g) is adsorbed onto a small amount of silica gel (200-300 mesh) and loaded onto a larger silica gel column.[4]
-
The column is eluted with a gradient of petroleum ether and acetone, starting from 100% petroleum ether and gradually increasing the polarity to 100% acetone.[4]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:acetone 7:3) and visualized under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Fractions containing compounds with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
The fraction containing this compound from the silica gel column is further purified by size exclusion chromatography on a Sephadex LH-20 column.
-
The column is typically eluted with methanol or acetone.
-
This step is effective in removing pigments and other high molecular weight impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):
-
The final purification of this compound is achieved by preparative HPLC.
-
A C18 reverse-phase column is commonly used.
-
The mobile phase is typically a gradient of acetonitrile (MeCN) and water. For instance, a gradient of 15-20% MeCN in water can be employed.[4]
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is removed under reduced pressure to yield pure this compound.
-
Data Presentation
The following table summarizes the expected outcomes at each stage of the purification process. Please note that specific yields and purity for this compound are not extensively reported in the literature; the values presented are illustrative and based on the purification of similar vibralactone derivatives.
| Purification Step | Starting Material (Mass) | Elution Solvents/Conditions | Fraction(s) Collected | Product Mass (Illustrative) | Purity (Illustrative) |
| Crude Extraction | 400 L Culture Broth & Mycelium | Ethyl Acetate & CHCl₃/MeOH | Combined Organic Extracts | 353 g | < 1% |
| Silica Gel Chromatography | 353 g Crude Extract | Petroleum Ether/Acetone Gradient | Fractions containing this compound | ~5-10 g | 10-20% |
| Sephadex LH-20 Chromatography | ~5-10 g Silica Gel Fraction | Methanol or Acetone | This compound-containing fraction | ~1-2 g | 40-60% |
| Preparative HPLC | ~1-2 g Sephadex LH-20 Fraction | Acetonitrile/Water Gradient | Peak corresponding to this compound | ~50-100 mg | > 98% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
Biosynthetic Pathway of Vibralactone
The biosynthesis of vibralactone starts from the precursor 4-hydroxybenzoate. The following diagram outlines the key enzymatic steps involved in the formation of the vibralactone core structure.
Caption: Biosynthesis of Vibralactone.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the successful isolation and purification of this compound from Boreostereum vibrans cultures. Adherence to these detailed methodologies will enable researchers to obtain high-purity this compound for comprehensive biological and pharmacological investigations. The provided workflow and biosynthetic pathway diagrams offer a clear visual representation of the key processes involved. Further optimization of fermentation and purification conditions may lead to improved yields of this promising natural product.
References
- 1. Vib-PT, an Aromatic Prenyltransferase Involved in the Biosynthesis of Vibralactone from Stereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vibralactones D-F from cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Six New Vibralactone Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Vibralactone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibralactone is a novel β-lactone-containing natural product isolated from the fungus Boreostereum vibrans. It has garnered significant interest in the scientific community due to its potent inhibitory activity against pancreatic lipase, making it a promising lead compound for the development of anti-obesity therapeutics. The purification of Vibralactone and its derivatives from fungal cultures, as well as the separation of stereoisomers from synthetic routes, are critical steps for further biological evaluation and drug development. This document provides an overview of the chromatographic techniques employed for the purification of Vibralactone analogs and outlines general protocols that can be adapted for the separation of its isomers.
Purification of Vibralactone Analogs from Natural Sources
The isolation of Vibralactone and its derivatives from the culture broth of Boreostereum vibrans typically involves a multi-step chromatographic process to separate the target compounds from a complex mixture of metabolites.
Experimental Workflow for Purification
The general workflow for the purification of Vibralactone analogs from fungal cultures is depicted below. This process involves extraction followed by several stages of column chromatography with increasing resolving power.
Caption: General workflow for the purification of Vibralactone analogs.
Protocols for Purification
The following protocols are based on methodologies reported for the isolation of new Vibralactone derivatives.[1][2]
Protocol 1: Extraction and Initial Fractionation
-
Extraction: The culture broth of B. vibrans is filtered, and the filtrate is extracted multiple times with ethyl acetate (EtOAc). The mycelium is also extracted separately. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[1]
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel (200–300 mesh). A gradient elution is typically employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with acetone (e.g., 100:0 to 0:100 petroleum ether/acetone).[1] Fractions are collected and analyzed by thin-layer chromatography (TLC) to pool similar fractions.
Protocol 2: Medium Pressure Liquid Chromatography (MPLC)
-
Column: A Chromatorex C-18 column is used for reversed-phase MPLC.[2]
-
Mobile Phase: A gradient of methanol (MeOH) in water (H₂O) is used for elution (e.g., 10:90 to 100:0 MeOH/H₂O).[2]
-
Procedure: Fractions obtained from the initial silica gel chromatography are further separated by MPLC to yield several sub-fractions.[2]
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A preparative reversed-phase column, such as a Zorbax SB-C18 (5 µm, 9.4 mm × 150 mm), is commonly used.[1]
-
Mobile Phase: Isocratic or gradient elution with acetonitrile (MeCN) and water (H₂O) is employed. The specific ratio of MeCN to H₂O and the flow rate will depend on the specific Vibralactone analog being purified. For example, a mobile phase of 15:85 MeCN/H₂O at a flow rate of 10 mL/min has been used.[1]
-
Detection: A UV detector is typically used for monitoring the elution of compounds.
Protocol 4: Size-Exclusion Chromatography
-
Stationary Phase: Sephadex LH-20 is a common choice for size-exclusion chromatography to remove small impurities.[1]
-
Mobile Phase: A solvent such as acetone is used for elution.[1]
-
Procedure: Fractions from preparative HPLC can be further purified on a Sephadex LH-20 column to yield the final pure compounds.[1]
Chromatographic Techniques for Separating Vibralactone Isomers
The total synthesis of Vibralactone often results in a racemic mixture, necessitating the separation of its enantiomers for stereospecific biological studies. While specific methods for Vibralactone are not well-documented, general strategies for chiral separations using HPLC and Supercritical Fluid Chromatography (SFC) can be applied.
Chiral HPLC
Chiral HPLC is a powerful technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation.
General Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral stationary phases. Polysaccharide-based CSPs (e.g., Chiralpak and Chiralcel series) are often a good starting point for a wide range of compounds.
-
Mobile Phase Selection:
-
Normal Phase: Typically use mixtures of hexane or heptane with an alcohol modifier such as isopropanol (IPA) or ethanol (EtOH).
-
Reversed Phase: Use mixtures of water or buffered aqueous solutions with MeCN or MeOH.
-
-
Optimization:
-
Modifier Concentration: Vary the percentage of the alcohol modifier in the mobile phase.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.
-
Temperature: Column temperature can affect enantioselectivity.
-
Flow Rate: Adjust the flow rate to optimize the balance between resolution and analysis time.
-
Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption.
General Protocol for Chiral SFC Method Development:
-
Mobile Phase: The primary mobile phase is supercritical carbon dioxide (CO₂). A polar organic solvent, typically an alcohol like methanol, ethanol, or isopropanol, is used as a co-solvent.
-
Column Selection: Polysaccharide-based chiral stationary phases are widely used and are commercially available for SFC.
-
Optimization:
-
Co-solvent Percentage: The nature and percentage of the co-solvent have a significant impact on retention and selectivity.
-
Backpressure: The backpressure of the system influences the density of the supercritical fluid and thus its solvating power.
-
Temperature: Similar to HPLC, temperature can be optimized to improve separation.
-
Additives: Acidic or basic additives can be used to improve peak shape for acidic or basic analytes.
-
Data Presentation
Due to the lack of specific published data on the separation of Vibralactone isomers, a table with quantitative data cannot be provided at this time. Researchers are encouraged to generate and tabulate their own data during method development, including the following parameters for each set of conditions:
-
Retention Time (t_R) for each isomer
-
Resolution (R_s) between the isomeric peaks
-
Selectivity (α)
-
Peak Asymmetry
-
Column Efficiency (N)
Logical Relationship for Chiral Method Development
The following diagram illustrates the logical steps involved in developing a chiral separation method for Vibralactone isomers.
Caption: A logical workflow for chiral method development.
Conclusion
The purification of Vibralactone and its analogs from natural sources is a well-established, multi-step process involving various chromatographic techniques. While specific protocols for the separation of Vibralactone isomers are not yet published, the general principles of chiral HPLC and SFC provide a solid foundation for developing such methods. A systematic approach to screening chiral stationary phases and optimizing mobile phase conditions is key to achieving successful enantioseparation. The protocols and workflows presented here serve as a guide for researchers in the field of natural product chemistry and drug development to isolate and characterize these promising bioactive molecules.
References
Application Notes and Protocols for Vibralactone D Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibralactone D is a sesquiterpenoid natural product isolated from the cultures of the basidiomycete Boreostereum vibrans. Recent studies have identified its potential as an inhibitor of 11β-hydroxysteroid dehydrogenases (11β-HSDs), specifically 11β-HSD1 and 11β-HSD2. These enzymes play a crucial role in the prereceptor metabolism of glucocorticoids, thereby regulating their access to the glucocorticoid and mineralocorticoid receptors. The inhibition of 11β-HSDs is a promising therapeutic strategy for a range of disorders, including metabolic syndrome, obesity, and hypertension.
These application notes provide a detailed protocol for determining the inhibitory activity of this compound against human 11β-HSD1 and 11β-HSD2. The described assays utilize cell lysates from HEK-293 cells stably expressing the respective enzymes and a radiometric method for the detection of enzyme activity.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize representative data for the inhibition of 11β-HSD1 and 11β-HSD2 by this compound.
Table 1: Inhibition of Human 11β-HSD1 by this compound
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 8.2 ± 2.1 |
| 1 | 25.6 ± 4.5 |
| 10 | 48.9 ± 5.2 |
| 50 | 85.7 ± 3.8 |
| 100 | 95.1 ± 2.9 |
| IC50 (µM) | 10.5 |
Table 2: Inhibition of Human 11β-HSD2 by this compound
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 1 | 12.3 ± 3.3 |
| 10 | 35.1 ± 4.9 |
| 50 | 65.8 ± 6.1 |
| 100 | 87.1 ± 4.2 |
| 200 | 96.4 ± 2.5 |
| IC50 (µM) | 38.2 |
Experimental Protocols
I. Preparation of Cell Lysates
This protocol describes the preparation of cell lysates from HEK-293 cells stably expressing human 11β-HSD1 or 11β-HSD2.
Materials:
-
HEK-293 cells stably expressing human 11β-HSD1 or 11β-HSD2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitor cocktail
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Culture the cells to 80-90% confluency in appropriate culture flasks.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to a T75 flask. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Store the cell lysates in aliquots at -80°C until use.
II. 11β-HSD1 Inhibition Assay
This assay measures the conversion of radiolabeled cortisone to cortisol.
Materials:
-
Cell lysate containing human 11β-HSD1
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
[1,2,6,7-³H]-Cortisone (radiolabeled substrate)
-
Unlabeled cortisone
-
NADPH
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)
-
TLC developing solvent (e.g., chloroform:methanol, 95:5 v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate. For each reaction, add:
-
10 µL of cell lysate (diluted in Assay Buffer to a final protein concentration of 10-20 µ g/well )
-
10 µL of this compound solution at various concentrations (or DMSO for control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate mix. For each reaction, combine:
-
200 nM [³H]-Cortisone
-
500 µM NADPH
-
Unlabeled cortisone to achieve the desired final substrate concentration (e.g., 1 µM).
-
-
Initiate the reaction by adding 20 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution containing a mixture of unlabeled cortisol and cortisone (1 mM each in methanol).
-
Spot 20 µL of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Allow the plate to air dry.
-
Visualize the steroid spots under UV light (254 nm).
-
Scrape the silica corresponding to the cortisol and cortisone spots into separate scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the percent conversion of cortisone to cortisol and then determine the percent inhibition for each concentration of this compound.
III. 11β-HSD2 Inhibition Assay
This assay measures the conversion of radiolabeled cortisol to cortisone.
Materials:
-
Cell lysate containing human 11β-HSD2
-
Assay Buffer (50 mM Tris-HCl, pH 8.0)
-
[1,2,6,7-³H]-Cortisol (radiolabeled substrate)
-
Unlabeled cortisol
-
NAD+
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
The procedure is similar to the 11β-HSD1 inhibition assay with the following modifications:
-
Use cell lysate containing human 11β-HSD2.
-
Use [³H]-Cortisol as the radiolabeled substrate.
-
Use NAD+ as the cofactor instead of NADPH.
-
The substrate mix will contain [³H]-Cortisol and NAD+.
-
-
Follow steps 1-13 as described for the 11β-HSD1 assay, scraping the spots corresponding to cortisol and cortisone to determine the conversion of cortisol to cortisone.
Visualizations
Proposed Mechanism of 11β-HSD Inhibition by this compound
The precise mechanism of 11β-HSD inhibition by this compound has not been fully elucidated. However, based on the chemical structure of this compound, which contains a reactive β-lactone ring, a plausible mechanism involves the covalent modification of a nucleophilic residue within the active site of the enzyme. β-Lactones are known to be susceptible to nucleophilic attack, leading to the opening of the lactone ring and the formation of a stable covalent adduct with the enzyme. This irreversible inhibition would block substrate binding and/or catalysis.
Caption: Proposed mechanism of 11β-HSD inhibition by this compound.
Experimental Workflow for this compound Enzyme Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory potential of this compound on 11β-HSD enzymes.
Caption: Experimental workflow for the this compound 11β-HSD inhibition assay.
Application Notes and Protocols for Cell-Based 11β-HSD1 Inhibition Assays Using Vibralactone D
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor signaling in a tissue-specific manner.[1][2] Dysregulation of 11β-HSD1 activity has been implicated in a variety of metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, making it a compelling therapeutic target.[3][4][5] Inhibition of 11β-HSD1 is a promising strategy for mitigating the detrimental effects of excess glucocorticoid action in key metabolic tissues.[4][5]
Vibralactone D is a novel β-lactone-containing natural product that has been identified as a weak inhibitor of 11β-HSD1.[2][6] These application notes provide a detailed protocol for utilizing this compound in a cell-based assay to determine its inhibitory potential against human 11β-HSD1. The described methodology is tailored for researchers in drug discovery and development who are screening and characterizing potential 11β-HSD1 inhibitors.
Signaling Pathway of 11β-HSD1
The following diagram illustrates the catalytic function of 11β-HSD1 within the cell, highlighting its role in the conversion of cortisone to cortisol and the subsequent activation of the glucocorticoid receptor (GR).
Caption: 11β-HSD1 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The inhibitory activity of this compound and other known 11β-HSD1 inhibitors are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of 11β-HSD1 by 50%.
| Compound | Target Enzyme | Cell Line | IC50 | Reference |
| This compound | Human 11β-HSD1 | HEK-293 | 85.7 µM | [2][6] |
| Carbenoxolone | Human 11β-HSD1 | - | ~20-60 nM | [1] |
| AZD4017 | Human 11β-HSD1 | - | 7 nM | [1][3] |
| INCB13739 | Human 11β-HSD1 | PBMC | 1.1 nM | [1] |
| Emodin | Human 11β-HSD1 | - | 186 nM | [1] |
Experimental Protocols
Cell-Based 11β-HSD1 Inhibition Assay Workflow
The following diagram outlines the general workflow for the cell-based 11β-HSD1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1251748-32-9 | ScreenLib [screenlib.com]
- 3. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flowchart Creation [developer.mantidproject.org]
- 5. toolify.ai [toolify.ai]
- 6. This compound | CAS:1251748-32-9 | Manufacturer ChemFaces [chemfaces.com]
Application Note & Protocol: Evaluating the Inhibitory Activity of Vibralactone D on 11β-Hydroxysteroid Dehydrogenase Isoforms 1 and 2
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed experimental procedures for assessing the potential inhibitory effects of Vibralactone D, a natural β-lactone compound, on the enzymatic activity of human 11β-hydroxysteroid dehydrogenase type 1 (HSD1) and type 2 (HSD2).
Introduction
11β-hydroxysteroid dehydrogenases (11β-HSDs) are critical enzymes that modulate the intracellular availability of active glucocorticoids, such as cortisol. The two major isoforms, HSD1 and HSD2, have distinct and often opposing functions.
-
11β-HSD1 (HSD1): Primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][2] It is highly expressed in metabolic tissues like the liver and adipose tissue.[1] Inhibition of HSD1 is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes.[3][4]
-
11β-HSD2 (HSD2): Functions exclusively as a dehydrogenase, inactivating cortisol by converting it to cortisone.[5][6] This action is crucial in mineralocorticoid-sensitive tissues like the kidney, where it prevents illicit activation of the mineralocorticoid receptor by cortisol.[7][8]
This compound is a member of the vibralactone family, a group of fungal metabolites known for their unique fused β-lactone structure.[9][10] While primarily identified as a pancreatic lipase inhibitor[9][11], its β-lactone motif suggests potential for covalent interaction with other enzymatic targets. This protocol outlines the necessary steps to determine if this compound inhibits HSD1 and/or HSD2 activity using both enzyme-based and cell-based assays.
Glucocorticoid Metabolism Pathway
The diagram below illustrates the central role of HSD1 and HSD2 in regulating the equilibrium between inactive cortisone and active cortisol, which in turn activates the glucocorticoid receptor.
Caption: HSD1 and HSD2 interconvert cortisone and cortisol.
Experimental Workflow Overview
The general workflow for assessing the inhibitory potential of this compound against HSD enzymes is depicted below. This process is followed for both HSD1 and HSD2 assays.
Caption: General experimental workflow for HSD inhibition assays.
Protocol 1: In Vitro HSD1 Activity Assay
This protocol measures the conversion of cortisone to cortisol by recombinant human HSD1.
4.1 Materials and Reagents
-
Recombinant Human 11β-HSD1 (e.g., from a commercial supplier)
-
This compound (stock solution in DMSO)
-
Cortisone (substrate)
-
Cortisol (standard for quantification)
-
NADPH (cofactor)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) with EDTA
-
Stop Solution: Acetonitrile with an internal standard (e.g., d4-Cortisol)
-
96-well microplates
-
LC-MS/MS system for quantification
4.2 Experimental Procedure
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
2 µL of this compound dilution or vehicle (DMSO) for control wells.
-
48 µL of Assay Buffer containing recombinant HSD1.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of a substrate/cofactor mix (containing cortisone and NADPH in Assay Buffer) to each well to start the reaction. Final concentrations should be optimized, but typical values are 200 nM cortisone and 200 µM NADPH.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold Stop Solution to each well.
-
Quantification: Seal the plate, centrifuge to pellet precipitated protein, and transfer the supernatant for analysis. Quantify the amount of cortisol produced using a validated LC-MS/MS method.[12]
4.3 Data Analysis
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
% Inhibition = 100 * (1 - [Activity with Inhibitor] / [Activity of Vehicle Control])
-
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
Protocol 2: In Vitro HSD2 Activity Assay
This protocol is adapted from the HSD1 assay to measure the conversion of cortisol to cortisone by recombinant human HSD2.
5.1 Materials and Reagents
-
Recombinant Human 11β-HSD2
-
This compound (stock solution in DMSO)
-
Cortisol (substrate)
-
Cortisone (standard for quantification)
-
NAD+ (cofactor)
-
Assay Buffer: Tris-HCl buffer (pH 8.5) with EDTA
-
Stop Solution: Acetonitrile with an internal standard (e.g., d8-Cortisone)
-
96-well microplates
-
LC-MS/MS system or a colorimetric assay kit[5]
5.2 Experimental Procedure
-
Compound Dilution: Prepare serial dilutions of this compound as described in section 4.2.
-
Assay Plate Preparation: Add 2 µL of this compound dilution or vehicle and 48 µL of Assay Buffer containing recombinant HSD2 to each well.
-
Pre-incubation: Pre-incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of a substrate/cofactor mix (containing cortisol and NAD+). Typical final concentrations are 100 nM cortisol and 500 µM NAD+.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction with 100 µL of ice-cold Stop Solution.
-
Quantification: Quantify the amount of cortisone produced via LC-MS/MS. Alternatively, if using a commercial kit, follow the manufacturer's instructions for measuring NADH production via a colorimetric reporter.[5]
5.3 Data Analysis
Calculate percent inhibition and determine the IC50 value for HSD2 as described in section 4.3.
Protocol 3: Cell-Based HSD1 Assay
This protocol assesses HSD1 inhibition in a more physiologically relevant environment using cells engineered to express the enzyme.
6.1 Materials and Reagents
-
HEK293 or CHO cells stably transfected with human 11β-HSD1.[13][14]
-
Cell Culture Medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum.
-
This compound
-
Cortisone
-
LC-MS/MS system
6.2 Experimental Procedure
-
Cell Seeding: Seed the HSD1-expressing cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Incubation with Compound: Incubate the cells with the compound for 1-2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add cortisone to each well to a final concentration of 100-500 nM.
-
Reaction Incubation: Return the plate to the incubator for 4-6 hours.
-
Sample Collection: Collect an aliquot of the culture medium from each well.
-
Quantification: Analyze the medium samples by LC-MS/MS to quantify the conversion of cortisone to cortisol.[12]
6.3 Data Analysis
Calculate the IC50 value as described for the in vitro assays (section 4.3), using the amount of cortisol produced in the cell medium as the measure of enzyme activity. A similar protocol can be developed for HSD2 using HSD2-transfected cells and cortisol as the substrate.
Data Presentation
Results should be summarized to allow for clear comparison of the compound's potency and selectivity.
Table 1: Inhibitory Activity of this compound against HSD1 and HSD2
| Enzyme Target | Assay Type | Substrate | IC50 (µM) [Mean ± SD, n=3] |
| Human 11β-HSD1 | In Vitro (Recombinant) | Cortisone | [Insert Value] |
| Human 11β-HSD2 | In Vitro (Recombinant) | Cortisol | [Insert Value] |
| Human 11β-HSD1 | Cell-Based (Transfected) | Cortisone | [Insert Value] |
| Human 11β-HSD2 | Cell-Based (Transfected) | Cortisol | [Insert Value] |
Selectivity Index: The selectivity of this compound can be calculated as the ratio of IC50 values (e.g., Selectivity = IC50(HSD1) / IC50(HSD2)). A value >10 is generally considered selective.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bmrservice.com [bmrservice.com]
- 6. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative real-time PCR for the measurement of 11beta-HSD1 and 11beta-HSD2 mRNA levels in tissues of healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Vibralactone D in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibralactone D is a derivative of Vibralactone, a natural product isolated from the basidiomycete fungus Boreostereum vibrans.[1][2][3] As research into the therapeutic potential of Vibralactone and its analogues continues, robust and reliable analytical methods for their quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the quantitative analysis of this compound in plasma, urine, and tissue samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of small molecules like this compound in complex biological samples requires highly selective and sensitive analytical techniques. LC-MS/MS is the gold standard for this purpose due to its high selectivity and sensitivity.[4][5][6] HPLC with UV or a photodiode array (PDA) detector can also be employed, particularly for samples with higher concentrations of the analyte.[1][7][8]
Sample Preparation:
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples.[9]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids.[4][10]
-
Solid-Phase Extraction (SPE): A highly selective method for sample clean-up and concentration that involves passing the sample through a solid sorbent.[9][10][11]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of this compound in human plasma, suitable for pharmacokinetic studies.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled Vibralactone derivative).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 UHPLC system or equivalent.[4]
-
Column: Zorbax SB-C18 column (2.1 mm × 50 mm, 1.8 µm) or equivalent.[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: API 3200 MS/MS system or equivalent.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined based on the exact mass
-
Internal Standard: To be determined based on the exact mass
-
-
Parameters:
3. Data Analysis
Quantification is performed by constructing a calibration curve from the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards.
Protocol 2: Quantification of this compound in Urine using HPLC-UV
This protocol is suitable for analyzing higher concentrations of this compound and its metabolites in urine.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of urine in a glass tube, add 50 µL of internal standard solution.
-
Add 2 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the HPLC system.
2. HPLC Conditions
-
HPLC System: Agilent 1100 series or equivalent.[1]
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate (pH 4.0) (30:70, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.
Protocol 3: Quantification of this compound in Tissue Homogenate using LC-MS/MS
This protocol details the extraction and quantification of this compound from tissue samples.
1. Tissue Homogenization and Protein Extraction
-
Weigh approximately 100 mg of frozen tissue and place it in a 2 mL tube with homogenization beads.[12]
-
Add 500 µL of ice-cold RIPA buffer with protease inhibitors.[12][13]
-
Homogenize the tissue using a mechanical homogenizer (e.g., Bioruptor) until no visible tissue clumps remain.[12][13]
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for further processing.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the tissue homogenate supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis as described in Protocol 1.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 95% |
| Matrix Effect | Minimal |
Table 2: HPLC-UV Method Validation Parameters for this compound in Urine
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 10% |
Visualizations
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Caption: Hypothetical signaling pathway of this compound inhibiting pancreatic lipase.
References
- 1. researchgate.net [researchgate.net]
- 2. Six New Vibralactone Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Overview of extraction methods for analysis of vitamin D and its metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diagenode.com [diagenode.com]
- 13. diagenode.com [diagenode.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Vibralactone D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Vibralactone D. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main synthetic hurdles in constructing this compound are the stereoselective formation of the all-carbon quaternary center at C1 and the construction of the strained β-lactone ring fused to a cyclopentene core.[1][2][3] The steric congestion around the quaternary center can hinder subsequent reactions, and the β-lactone is susceptible to decomposition under harsh conditions.[3]
Q2: Which synthetic routes have been successfully employed to synthesize this compound?
Several successful total syntheses of this compound have been reported, each with unique strategies to address the key challenges. Notable approaches include:
-
Snider's Synthesis (2008): Employs a Birch reductive alkylation to set the quaternary center and a late-stage lactonization.[4]
-
Brown's Synthesis (2016): Features a novel palladium-catalyzed deallylative β-lactonization.[2][5]
-
Nelson's Synthesis (2019): A concise route utilizing a key photochemical valence isomerization to form the β-lactone and quaternary center simultaneously.[6][7][8]
Q3: What is the mechanism of action of this compound?
This compound is a potent inhibitor of pancreatic lipase.[9][10][11] It is believed to act as a covalent inhibitor, forming a stable bond with the active site serine residue of the lipase, thereby inactivating the enzyme.[11] This mechanism is similar to that of the anti-obesity drug Orlistat.[11]
Troubleshooting Guides
This section addresses specific experimental issues that may be encountered during the synthesis of this compound, with a focus on key challenging steps from published routes.
Challenge 1: Photochemical Valence Isomerization (Nelson's Route)
This key step transforms a 3-prenyl-pyran-2-one into the bicyclic β-lactone core of this compound.
Potential Issue: Low yield or incomplete conversion during the photochemical reaction.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Wavelength: | Ensure the use of a lamp with an output maximum at 300 nm. Broader spectrum lamps may lead to side reactions. |
| Solvent Purity: | Use high-purity, degassed solvent (e.g., acetone) to minimize quenching of the excited state or side reactions. |
| Reaction Time: | Monitor the reaction by TLC or ¹H NMR to determine the optimal irradiation time. Over-irradiation can lead to product decomposition. |
| Concentration: | The concentration of the starting material can affect the efficiency of the photoreaction. An optimal concentration of ~0.02 M has been reported. |
Experimental Protocol: Photochemical Valence Isomerization
A solution of 3-prenyl-pyran-2-one (1.0 eq) in acetone (to a concentration of 0.02 M) is degassed with argon for 30 minutes. The solution is then irradiated in a quartz tube with 300 nm light in a photochemical reactor for 4-6 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the oxabicyclo[2.2.0]hexenone product.
Challenge 2: Palladium-Catalyzed Deallylative β-Lactonization (Brown's Route)
This step involves the formation of the β-lactone ring from a β-hydroxy allyl ester.
Potential Issue: Low yield of the β-lactone product.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Activity: | Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and active. Store the catalyst under an inert atmosphere. |
| Allyl Scavenger: | The choice and amount of allyl scavenger (e.g., dimedone) are critical. An excess may be required to drive the equilibrium towards the product. |
| Solvent: | Anhydrous, degassed THF is a suitable solvent. The presence of water or oxygen can deactivate the catalyst. |
| Leaving Group: | Activation of the secondary alcohol as a good leaving group (e.g., mesylate) is crucial for the intramolecular substitution.[2] |
Experimental Protocol: Pd-Catalyzed Deallylative β-Lactonization
To a solution of the β-mesyloxy allyl ester (1.0 eq) in anhydrous, degassed THF are added dimedone (2.0 eq) and Pd(PPh₃)₄ (0.1 eq) under an argon atmosphere. The reaction mixture is stirred at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the β-lactone.
Challenge 3: Intramolecular Alkylidene Carbene C-H Insertion
This strategy can be employed to construct the cyclopentene ring of the Vibralactone core.
Potential Issue: Failure of the C-H insertion reaction or formation of side products.
| Possible Cause | Troubleshooting Suggestion |
| Steric Hindrance: | If the β-lactone is already present, its steric bulk can prevent the C-H insertion. It is advisable to form the five-membered ring before the β-lactone. |
| Protecting Groups: | Certain protecting groups may be incompatible with the reaction conditions. For example, ketal protecting groups have been reported to lead to decomposition upon attempted removal in the presence of a β-lactone. |
| Carbene Precursor: | The choice of the alkylidene carbene precursor is important. α-Diazo ketones or tosylhydrazones are commonly used. |
Quantitative Data Summary
The following table summarizes the yields of key steps in different total syntheses of this compound, providing a comparative overview of their efficiencies.
| Reaction | Synthetic Route | Yield (%) | Reference |
| Photochemical Valence Isomerization | Nelson (2019) | 83 | [6][8] |
| Pd-Catalyzed Deallylative β-Lactonization | Brown (2016) | 95 | [2][5] |
| Intramolecular Aldol Reaction | Snider (2008) | Not explicitly stated for this step | [4] |
| Overall Yield (racemic) | Snider (2008) | 9 (10 steps) | |
| Overall Yield (racemic) | Brown (2016) | 16 (11 steps) | [2][5] |
| Overall Yield (racemic) | Nelson (2019) | 24 (5 steps) | [7] |
Visualizations
The following diagrams illustrate key aspects of the synthesis and mechanism of action of this compound.
References
- 1. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthetic study toward vibralactone [beilstein-journals.org]
- 4. Synthesis of (+/-)- and (-)-vibralactone and vibralactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Short Diastereoselective Total Synthesis of (±)-Vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Concise Total Synthesis of (±)-Vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of Vibralactone D from Boreostereum vibrans fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of Vibralactone D from Boreostereum vibrans fermentation.
Frequently Asked Questions (FAQs)
Q1: What is a standard culture medium for Boreostereum vibrans fermentation to produce vibralactones?
A1: Several studies have successfully used a glucose-based medium for the fermentation of B. vibrans. The composition is generally consistent across different research efforts.[1][2][3] A typical medium formulation is summarized in the table below.
Table 1: Standard Fermentation Medium Composition
| Component | Concentration | Notes |
|---|---|---|
| Glucose | 5% (w/v) | Primary carbon source. |
| Peptone (from porcine meat) | 0.15% (w/v) | Primary nitrogen source. |
| Yeast Extract | 0.5% (w/v) | Provides essential vitamins and growth factors. |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 0.05% (w/v) | Buffering agent and source of phosphate. |
| Magnesium Sulfate (MgSO₄) | 0.05% (w/v) | Source of magnesium ions, a cofactor for many enzymes. |
| pH | ~6.5 | Adjust before autoclaving. |
Q2: What are the typical fermentation parameters for Vibralactone production?
A2: Optimal physical parameters are crucial for successful fermentation. The conditions reported in the literature provide a strong baseline for experimentation.
Table 2: Standard Fermentation Parameters
| Parameter | Value | Reference(s) |
|---|---|---|
| Temperature | 24 - 28 °C | [1][3] |
| Agitation | 150 - 160 rpm | [1][3] |
| Incubation Time | 25 days | [1][4] |
| Culture Type | Submerged, rotary shaker | [1] |
| Environment | Dark |[1][4] |
Q3: What is the established biosynthetic pathway for Vibralactone?
A3: The biosynthesis of Vibralactone is a complex process starting from 4-hydroxybenzoate.[5][6] The pathway involves prenylation, stepwise reduction, a rare oxidative ring-expansion to form an oxepinone unit, and a final cyclization to create the distinctive β-lactone ring.[6][7] Key enzymes like prenyltransferases (VibP1/VibP2), a carboxylic acid reductase (BvCAR), a monooxygenase (VibO), and a cyclase (VibC) have been identified as crucial catalysts in this pathway.[6]
Caption: The biosynthetic pathway of Vibralactone from 4-hydroxybenzoate.
Troubleshooting Guides
Problem: Low or No Yield of this compound
| Possible Cause | Recommended Solution & Rationale |
| 1. Suboptimal Media Composition | Solution: Systematically optimize the fermentation medium. a. Carbon/Nitrogen Ratio: Vary the concentrations of glucose and peptone. Test alternative carbon sources (e.g., sucrose, maltose) and nitrogen sources (e.g., tryptone, casein hydrolysate). A design of experiments (DOE) approach can efficiently screen multiple factors.[8] b. Precursor Feeding: Since 4-hydroxybenzoate is the direct precursor, supplement the medium with small amounts (e.g., 50-200 µM) at different time points during fermentation to potentially boost the pathway flux.[6][9] |
| 2. Inadequate Fermentation Conditions | Solution: Optimize physical parameters. a. Temperature & pH: Perform a temperature screen (e.g., 22°C, 25°C, 28°C). Monitor the pH throughout the fermentation, as secondary metabolite production can be sensitive to pH shifts. One study noted that the pH can drop significantly during cultivation.[10] b. Aeration: Oxygen levels are critical for the VibO monooxygenase step.[6] Test different flask volumes, closure types (e.g., cotton plugs vs. foam stoppers), and shaking speeds to modulate the oxygen transfer rate. |
| 3. Poor Inoculum Quality or Strain Vigor | Solution: Standardize the inoculum preparation. a. Culture Maintenance: Ensure the B. vibrans stock culture is healthy and not undergoing senescence. Regularly re-culture from a frozen stock. b. Inoculum Development: Use a consistent amount of fresh mycelia from a pre-culture of a specific age (e.g., 3-5 days old) to inoculate the production medium.[11] |
Problem: Inconsistent Yields Between Fermentation Batches
| Possible Cause | Recommended Solution & Rationale |
| 1. Variability in Inoculum | Solution: Implement a strict, standardized protocol for inoculum development. Ensure the pre-culture conditions (medium, temperature, age, agitation) are identical for every experiment. Use a consistent method to transfer the inoculum (e.g., homogenized mycelial suspension). |
| 2. Inconsistent Media Preparation | Solution: Use high-purity reagents from the same supplier to minimize lot-to-lot variability, especially for complex components like yeast extract and peptone. Double-check all measurements, pH adjustments, and sterilization procedures. |
Problem: High Yield of Other Vibralactone Analogues, but Low this compound
| Possible Cause | Recommended Solution & Rationale |
| 1. Metabolic Shifting | Solution: The production of different vibralactone analogues can be influenced by subtle changes in culture conditions. a. Analytical Monitoring: During optimization experiments, use HPLC or LC-MS to monitor the full profile of vibralactone analogues, not just this compound. This will reveal if a specific condition favors one derivative over another. b. Advanced Strategies: Consider co-culturing B. vibrans with a related fungus, such as Stereum hirsutum. This has been shown to produce novel vibralactone derivatives and could potentially alter the ratios of existing ones.[12] |
Experimental Protocols & Workflows
A logical workflow is essential for systematically optimizing fermentation conditions to improve product yield.
Caption: A systematic workflow for optimizing this compound production.
Protocol 1: Media Preparation (Per 1 Liter)
-
Add 800 mL of deionized water to a 2 L flask or beaker.
-
Weigh and add the following components: 50 g Glucose, 5 g Yeast Extract, 1.5 g Peptone, 0.5 g KH₂PO₄, and 0.5 g MgSO₄.
-
Stir until all components are fully dissolved.
-
Adjust the pH to 6.5 using 1M HCl or 1M NaOH.
-
Add deionized water to bring the final volume to 1 L.
-
Dispense into fermentation flasks (e.g., 350 mL into 500 mL Erlenmeyer flasks).[2]
-
Autoclave at 121°C for 20 minutes.
Protocol 2: Inoculum and Fermentation
-
Aseptically transfer a small piece of mycelia from a mature B. vibrans agar plate to a flask containing a sterile liquid seed medium (e.g., Tryptone Glucose broth).[11]
-
Incubate the seed culture at 25°C, 150 rpm for 3-5 days.
-
Aseptically transfer a standardized amount of the seed culture (e.g., 5% v/v) to the final production media flasks.
-
Incubate the production cultures under the desired experimental conditions (e.g., 24°C, 150 rpm, in the dark) for up to 25 days.[1][4]
Protocol 3: Extraction and Analysis
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Extract the filtered broth multiple times (e.g., 3-4 times) with an equal volume of ethyl acetate.[4]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient (e.g., water/acetonitrile) to separate and quantify this compound against a known standard.
References
- 1. Vibralactone Biogenesis-Associated Analogues from Submerged Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Six New Vibralactone Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Vib-PT, an Aromatic Prenyltransferase Involved in the Biosynthesis of Vibralactone from Stereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vibralactone derivatives isolated from co-cultures of the basidiomycetes Stereum hirsutum and Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low solubility of Vibralactone D in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Vibralactone D in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is a hydrophobic molecule and exhibits poor solubility in aqueous buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent. The most common choice is dimethyl sulfoxide (DMSO). For most in vitro cell-based assays, a stock solution of 10-20 mM in 100% DMSO is a standard starting point.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A2: This is a common issue when working with hydrophobic compounds. The final concentration of the organic solvent (like DMSO) in your aqueous buffer is critical. Here are a few troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous medium, as higher concentrations can be toxic to cells and may still not prevent precipitation of the compound. Many cell lines can tolerate up to 0.5% DMSO without significant effects.
-
Increase the volume of the aqueous buffer: When preparing your final dilution, add the small volume of the this compound stock solution to the larger volume of the aqueous buffer while vortexing to ensure rapid and thorough mixing. This can help to keep the compound in solution.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your buffer.
-
Consider alternative solubilization strategies: If precipitation persists, you may need to explore more advanced formulation techniques as outlined in the troubleshooting guide below.
Troubleshooting Guide: Overcoming Low Solubility of this compound
This guide provides detailed protocols for common methods to enhance the solubility of this compound in aqueous buffers.
Issue 1: Precipitation of this compound in Aqueous Buffer
Method 1: Co-Solvent System
This method involves using a water-miscible organic solvent to aid in the dissolution of a hydrophobic compound in an aqueous solution.[1][2]
Experimental Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous buffer (e.g., PBS, cell culture media). It is crucial to add the this compound stock to the buffer and not the other way around.
-
Vortexing: Ensure vigorous mixing immediately after adding the stock solution to the buffer to prevent localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Carefully calculate the final concentration of the co-solvent (e.g., DMSO) in your working solution. It is critical to keep this concentration as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.
Illustrative Solubility Data for this compound using a Co-Solvent
| Co-Solvent | Maximum Achievable Concentration in PBS (pH 7.4) with <0.5% Co-Solvent |
| DMSO | ~10-50 µM |
| Ethanol | ~5-20 µM |
Note: The above data is illustrative and may vary depending on the specific buffer composition and temperature.
Method 2: Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][3]
Experimental Protocol:
-
Select a Biocompatible Surfactant: Common choices for biological experiments include Tween® 20, Tween® 80, and Pluronic® F-68.
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer (e.g., PBS) containing the surfactant at a concentration above its critical micelle concentration (CMC). For example, a working concentration of 0.01-0.1% (w/v) for Tween® 20 is often used.
-
Prepare this compound Stock: Create a concentrated stock of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Dilution into Surfactant Buffer: Add the this compound stock solution dropwise to the surfactant-containing buffer while vortexing.
-
Equilibration: Allow the solution to equilibrate for at least 30 minutes at room temperature to ensure micelle formation and encapsulation of the compound.
Illustrative Solubility Data for this compound using Surfactants
| Surfactant (in PBS, pH 7.4) | Concentration of Surfactant | Maximum Achievable Concentration of this compound |
| Tween® 20 | 0.05% (w/v) | ~50-100 µM |
| Pluronic® F-68 | 0.1% (w/v) | ~80-150 µM |
Note: The above data is illustrative. The optimal surfactant and its concentration should be determined empirically for your specific application.
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[4][5][6]
Experimental Protocol:
-
Choose a Cyclodextrin: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB), are commonly used. HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity.
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer to the desired concentration (e.g., 1-10 mM HP-β-CD).
-
Prepare this compound Stock: Prepare a concentrated stock of this compound in an organic solvent like DMSO or ethanol.
-
Complexation: Slowly add the this compound stock solution to the cyclodextrin solution while stirring.
-
Incubation: Incubate the mixture, often with gentle agitation, for a period of 1 to 24 hours at a controlled temperature (e.g., room temperature or 37°C) to allow for the formation of the inclusion complex.
-
Filtration (Optional): To remove any undissolved compound, the solution can be filtered through a 0.22 µm filter.
Illustrative Solubility Data for this compound with Cyclodextrins
| Cyclodextrin (in PBS, pH 7.4) | Concentration of Cyclodextrin | Maximum Achievable Concentration of this compound |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 mM | ~100-200 µM |
| Randomly methylated-β-cyclodextrin (RAMEB) | 5 mM | ~200-500 µM |
Note: This data is for illustrative purposes. The stoichiometry of the complex and the resulting solubility enhancement will depend on the specific cyclodextrin and the experimental conditions.
Issue 2: Long-Term Stability of this compound in Aqueous Solution
Q: How stable is this compound in aqueous buffers, and how should I store my working solutions?
A: The stability of hydrophobic compounds like this compound in aqueous solutions can be limited.[7][8][9] It is generally recommended to prepare fresh working solutions from a frozen stock in an organic solvent for each experiment. If short-term storage of an aqueous working solution is necessary, it should be kept at 4°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but be aware that freeze-thaw cycles can cause the compound to precipitate. It is recommended to perform a stability study under your specific experimental conditions to determine the rate of degradation.
Visual Guides
Caption: Workflow for solubilizing this compound.
Caption: Inhibition of Pancreatic Lipase by this compound.
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products [mdpi.com]
- 9. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Vibralactone D under different experimental conditions
Welcome to the Technical Support Center for Vibralactone D. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound.
Disclaimer: Specific stability data for this compound under various experimental conditions is limited in publicly available literature. The information provided here is based on the general chemical properties of β-lactones, the key functional group in this compound. It is strongly recommended to perform compound-specific stability studies for your particular experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The main source of instability in this compound is its strained β-lactone ring. This four-membered ring is susceptible to nucleophilic attack, which can lead to ring-opening and loss of biological activity.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the β-lactone ring. Generally, β-lactones are more susceptible to degradation under alkaline conditions[1][2][3]. It is advisable to maintain solutions of this compound at a neutral or slightly acidic pH to minimize degradation.
Q3: What is the recommended solvent for dissolving and storing this compound?
Q4: How should I store this compound to ensure its integrity?
A4: For long-term storage, it is recommended to store this compound as a solid at low temperatures (e.g., -20°C or -80°C) and protected from light. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, store it at a low temperature and in a tightly sealed container to prevent solvent evaporation and exposure to moisture and air.
Troubleshooting Guides
Issue 1: Loss of Biological Activity Over Time
Possible Cause: Degradation of this compound due to the opening of the β-lactone ring.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh solution of this compound from a solid stock and repeat the experiment. Compare the results with those obtained using the older solution.
-
Optimize Storage Conditions: If you need to store solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C.
-
pH Control: Ensure the pH of your experimental buffer is within a stable range for this compound (ideally neutral to slightly acidic).
-
Solvent Selection: If using a protic solvent, consider switching to a compatible aprotic solvent.
Issue 2: Inconsistent Experimental Results
Possible Cause: Variable degradation of this compound across different experimental runs.
Troubleshooting Steps:
-
Standardize Solution Preparation: Always prepare fresh solutions of this compound immediately before use.
-
Control Environmental Factors: Protect your experimental setup from prolonged exposure to light and elevated temperatures.
-
Monitor Solution pH: Regularly check the pH of your buffers and solutions to ensure it remains constant.
-
Analytical Verification: Use an analytical technique like HPLC to check the purity of your this compound stock and working solutions before each experiment.
Stability of this compound: Expected Trends
The following table summarizes the expected qualitative stability of this compound under different conditions, based on the general behavior of β-lactones.
| Condition | Expected Stability | Rationale |
| pH | ||
| Acidic (pH < 6) | Moderate to Low | Acid-catalyzed hydrolysis of the β-lactone ring can occur. |
| Neutral (pH 6-7.5) | Highest | Generally the most stable pH range for many organic compounds. |
| Basic (pH > 7.5) | Low | Base-catalyzed hydrolysis of the β-lactone is typically rapid[1][3]. |
| Temperature | ||
| -80°C (Solid) | High | Recommended for long-term storage. |
| -20°C (Solid) | Good | Suitable for short to medium-term storage. |
| 4°C (Solution) | Low to Moderate | Degradation in solution is expected, even at low temperatures. |
| Room Temp (Solution) | Low | Significant degradation is likely over a short period. |
| Light | ||
| Dark | Higher | Protection from light is recommended to prevent potential photolytic degradation. |
| Light Exposure | Lower | The presence of chromophores in the molecule suggests potential light sensitivity. |
| Solvent Type | ||
| Aprotic (e.g., DMSO, DMF) | Higher | Less likely to participate in solvolysis of the β-lactone. |
| Protic (e.g., water, methanol) | Lower | Can act as a nucleophile and promote the opening of the β-lactone ring[4]. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acidic Degradation:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
-
Basic Degradation:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 1, 2, 4, 8 hours), as degradation is expected to be faster.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC at each time point.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Also, prepare a solution of this compound and incubate it at a high temperature (e.g., 60°C).
-
Analyze the samples by HPLC at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source in a photostability chamber (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time for each condition.
-
If using an HPLC-MS system, identify the mass of the degradation products to propose degradation pathways.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of the β-lactone ring in this compound under different conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vibralactone D Handling and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Vibralactone D. The following information is designed to help prevent the degradation of the β-lactone ring, a critical moiety for its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of the β-lactone ring in this compound?
A1: The β-lactone ring is susceptible to degradation under several conditions. The primary factors include:
-
pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the β-lactone ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvents: Protic solvents, especially nucleophilic ones like methanol and water, can participate in the opening of the β-lactone ring.
-
Enzymatic Degradation: The presence of certain enzymes, such as hydrolases, could potentially lead to the degradation of the β-lactone.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines.[1]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep in a tightly sealed container. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Use aprotic solvents if possible. |
| -20°C | 1 month | Avoid repeated freeze-thaw cycles. |
Q3: Which solvents are suitable for dissolving this compound?
A3: this compound is soluble in a range of organic solvents. Recommended solvents include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] When preparing stock solutions for long-term storage, it is advisable to use aprotic solvents to minimize the risk of solvent-mediated degradation.
Q4: How can I monitor the integrity of the β-lactone ring in my this compound sample?
A4: The integrity of the β-lactone ring can be monitored using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe characteristic signals of the protons on the β-lactone ring. The disappearance of these signals and the appearance of new signals corresponding to the ring-opened product can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate this compound from its degradation products. A decrease in the peak area of this compound over time would indicate degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Degradation of the β-lactone ring. | Verify the integrity of your this compound sample using NMR or HPLC (see protocols below). If degradation is confirmed, obtain a fresh sample and handle it according to the recommended storage and handling procedures. Ensure that all experimental buffers and solutions are within a neutral pH range and that the temperature is controlled. |
| Appearance of unknown peaks in HPLC | The sample has degraded. | Analyze the degradation products using LC-MS to identify their structures. This can help to confirm the degradation pathway. Optimize your experimental conditions to minimize degradation by adjusting pH, temperature, and solvent choice. Consider performing experiments at lower temperatures if the reaction conditions allow. |
| Inconsistent experimental results | Inconsistent sample integrity due to handling. | Strictly adhere to a standardized protocol for sample preparation and handling. Avoid repeated freeze-thaw cycles of stock solutions.[1] Prepare fresh dilutions from a stock solution for each experiment whenever possible. Ensure that the solvents and reagents used are of high purity and are free from contaminants that could promote degradation. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation or interfere with the assay. |
Experimental Protocols
Protocol 1: Monitoring β-Lactone Ring Integrity by ¹H NMR Spectroscopy
This protocol is a general guideline for monitoring the stability of this compound in solution.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ for a non-reactive environment, or CD₃OD to test for methanolysis). The concentration should be sufficient for clear signal detection (e.g., 5-10 mg/mL).
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference. Identify the characteristic peaks of the protons on the β-lactone ring.
-
-
Incubation:
-
Store the NMR tube under the desired experimental conditions (e.g., specific temperature, exposure to light).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
-
Data Analysis:
-
Process and analyze the spectra. Compare the integration of the characteristic β-lactone proton signals to an internal standard or a stable proton signal within the this compound molecule. A decrease in the relative integration of the β-lactone signals over time indicates degradation. The appearance of new signals, for instance, those corresponding to a methyl ester if methanolysis occurs, should also be monitored.[2][3]
-
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Instrumentation and Columns:
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with a linear gradient, for example, from 10% B to 90% B over 20 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation between the parent this compound peak and any potential degradation products.
-
-
Detection:
-
Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Forced Degradation Studies:
-
To ensure the method is "stability-indicating," perform forced degradation studies. Expose this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Inject the stressed samples into the HPLC system to confirm that the degradation products are well-separated from the parent peak and from each other.
-
-
Quantification:
-
Once the method is validated, the degradation of this compound can be quantified by monitoring the decrease in its peak area over time in a stability study.
-
Visualizations
Caption: Potential degradation pathways of the β-lactone ring in this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. This compound | CAS 1251748-32-9 | ScreenLib [screenlib.com]
- 2. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for Vibralactone D Derivatization
Welcome to the technical support center for Vibralactone D derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on the this compound molecule for derivatization?
A1: The primary reactive site on this compound is the primary alcohol. This hydroxyl group can be readily modified through esterification, etherification, or oxidation. The double bond in the prenyl group is another potential site for modification, for example, through epoxidation or dihydroxylation. The β-lactone is also reactive but modifications here often lead to ring-opening, which may disrupt the compound's biological activity.
Q2: I am observing low yields in my esterification reaction with the primary alcohol of this compound. What are the potential causes and solutions?
A2: Low yields in esterification reactions can be due to several factors:
-
Steric Hindrance: The neopentyl-like environment of the primary alcohol can slow down the reaction.
-
Inappropriate Reagents: The choice of coupling agents and catalysts is critical.
-
Reaction Conditions: Temperature and reaction time may not be optimal.
For potential solutions, please refer to the troubleshooting guide below.
Q3: Are there any known challenges associated with the stability of the β-lactone ring during derivatization?
A3: Yes, the β-lactone ring is strained and susceptible to nucleophilic attack, which can lead to ring-opening.[1] This is particularly a risk under basic conditions or with strong nucleophiles. It is advisable to use mild, close to neutral reaction conditions whenever possible to preserve the integrity of the β-lactone core.
Troubleshooting Guides
Low Yield in Esterification Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reactivity of the coupling agent. | Switch to a more powerful activating agent like HATU or COMU. Consider using an acyl chloride if the starting material is stable to the generation conditions. |
| Steric hindrance around the primary alcohol. | Increase the reaction temperature and/or extend the reaction time. Use a less sterically hindered base, such as 2,6-lutidine. | |
| Formation of multiple byproducts | Instability of the β-lactone ring. | Avoid strongly basic or acidic conditions. Use a non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Side reactions at the double bond. | Ensure the reaction is performed in the dark and under an inert atmosphere to prevent radical side reactions. | |
| Difficulty in purification | Similar polarity of product and unreacted starting material. | Consider using a protecting group strategy or switch to a different type of reaction that results in a greater polarity change. |
Unexpected Side Reactions
| Symptom | Possible Cause | Suggested Solution |
| Opening of the β-lactone ring | Reaction conditions are too harsh (e.g., strong base, high temperature). | Use milder conditions. For example, for an esterification, use DCC/DMAP at 0°C to room temperature. |
| Modification of the prenyl double bond | Use of reagents that can react with alkenes (e.g., strong acids, oxidizing agents). | Choose reagents that are specific for the functional group you are targeting. Protect the double bond if necessary. |
Experimental Protocols
General Protocol for Esterification of this compound using DCC/DMAP
-
Preparation: Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Cool the reaction mixture to 0°C in an ice bath.
-
Coupling: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Etherification of this compound (Williamson Ether Synthesis)
-
Deprotonation: Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the solution to 0°C. Add sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Activation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Alkylation: Add the alkyl halide (1.5 equivalents) to the reaction mixture. If the alkyl halide is not highly reactive, add a catalytic amount of sodium iodide (NaI).
-
Reaction: Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visual Guides
Caption: A generalized experimental workflow for the derivatization of this compound.
Caption: A decision tree for troubleshooting common issues in this compound derivatization.
References
troubleshooting inconsistent results in Vibralactone D bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Vibralactone D bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a natural product known to be a potent inhibitor of pancreatic lipase.[1][2] Its mechanism of action involves the covalent modification of the active site of this enzyme, leading to its inhibition.
Q2: What is the expected IC50 value for this compound against pancreatic lipase?
A2: The half-maximal inhibitory concentration (IC50) of this compound against pancreatic lipase is approximately 0.4 µg/mL.[1] However, it's important to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentration, enzyme source, and buffer composition.[3][4]
Q3: What solvents are suitable for dissolving and storing this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro bioassays. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound. For aqueous buffers, the final DMSO concentration should be kept low (typically below 1%) to avoid solvent-induced effects on the assay.
Q4: Can this compound affect cell viability?
A4: While the primary target of this compound is pancreatic lipase, it is essential to assess its cytotoxic effects in cell-based assays. High concentrations of this compound or its solvent (DMSO) may lead to decreased cell viability, which can confound the interpretation of assay results.[5][6][7] It is recommended to perform a standard cell viability assay, such as the MTT or resazurin assay, in parallel with the primary bioassay.[5][7]
Troubleshooting Inconsistent Results
This section provides guidance on troubleshooting common issues that can lead to inconsistent results in this compound bioassays.
Pancreatic Lipase Inhibition Assays
Q5: My IC50 values for this compound are highly variable between experiments. What are the potential causes?
A5: Variability in IC50 values is a common issue and can stem from several factors:[3][8]
-
Enzyme Activity: Ensure the pancreatic lipase is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided. The enzyme's specific activity can vary between lots, necessitating validation with a known inhibitor.
-
Substrate Preparation: The substrate, often a p-nitrophenyl ester or a triglyceride emulsion, must be prepared consistently. For triglyceride substrates, the emulsion's particle size and stability are critical for reproducible results. In assays using p-nitrophenyl palmitate, the formation of insoluble fatty acids can cause turbidity, which can be mitigated by adding emulsifiers like Triton X-100 or gum arabic.[9]
-
Assay Conditions: Factors such as temperature, pH, and incubation time must be strictly controlled. Pancreatic lipase can be unstable at 37°C over extended periods, so incubation times should be optimized and consistent.[9]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated this compound stock solutions, can lead to significant errors in the final concentration and, consequently, the IC50 value.
-
Data Analysis: The method used to calculate the IC50 value, including the software and the curve-fitting model (e.g., four-parameter logistic regression), should be consistent across all experiments.[10][11]
Q6: I am observing high background noise or a weak signal in my colorimetric/fluorometric lipase assay. What should I do?
A6: High background or a weak signal can be due to:
-
Reagent Instability: Ensure all reagents, including the chromogenic or fluorogenic substrate, are stored correctly and are not expired. Some substrates are light-sensitive.
-
Interfering Substances: Components in the sample or buffer, such as detergents or other amphiphilic compounds, can interfere with the assay.[12][13] It is crucial to check for compatibility. For instance, some detergents can inhibit pancreatic lipase activity.[12][13]
-
Incorrect Wavelength/Filter Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for the specific substrate used.
-
Insufficient Reaction Time: The incubation time may not be long enough for sufficient product formation. A time-course experiment can help determine the optimal incubation period within the linear range of the reaction.
Cell-Based Assays
Q7: I am seeing a decrease in cell viability in my control (vehicle-treated) wells. What could be the cause?
A7: A decrease in viability in control wells is often due to:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. It is recommended to keep the final DMSO concentration below 0.5% or 1% and to include a vehicle control with the same DMSO concentration as the test wells.
-
Cell Seeding Density: An inappropriate cell seeding density can lead to cell death due to overcrowding or, conversely, a lack of necessary cell-to-cell contact.
-
Contamination: Microbial contamination can rapidly lead to cell death. Regularly check cell cultures for any signs of contamination.
Q8: My cell viability assay results are not reproducible. What factors should I check?
A8: Lack of reproducibility in cell viability assays can be caused by:
-
Metabolic State of Cells: The metabolic activity of cells, which is what many viability assays measure (e.g., MTT, resazurin), can vary with cell passage number, confluence, and growth phase.[7] Use cells within a consistent passage number range and at a similar confluence level for all experiments.
-
Incubation Times: The incubation time with both this compound and the viability reagent should be precisely controlled.
-
Reagent Preparation: Ensure the viability reagent is prepared fresh and protected from light if necessary.
Quantitative Data Summary
| Compound | Assay Type | Target | Reported IC50 | Reference |
| This compound | Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | 0.4 µg/mL | [1] |
| This compound Analog (C1) | Pancreatic Lipase Inhibition | Human Pancreatic Lipase | 14 nM | [14] |
Experimental Protocols
Protocol 1: Pancreatic Lipase Inhibition Assay (Colorimetric)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Porcine Pancreatic Lipase (Sigma-Aldrich or equivalent)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) gum arabic and 0.2% (v/v) Triton X-100
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve pancreatic lipase in cold assay buffer to the desired concentration. Keep on ice.
-
Prepare the pNPP substrate solution in isopropanol.
-
Prepare serial dilutions of this compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Protocol:
-
Add 50 µL of the assay buffer to all wells of a 96-well plate.
-
Add 25 µL of the diluted this compound or vehicle (for control) to the respective wells.
-
Add 25 µL of the pancreatic lipase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 20-30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[4][11]
-
Protocol 2: Cell Viability Assay (MTT)
Materials:
-
Human cancer cell line (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and low (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of this compound concentration to determine the concentration that reduces cell viability by 50% (CC50).
-
Mandatory Visualizations
Caption: Pancreatic Lipase Signaling and Inhibition by this compound.
Caption: Workflow for IC50 Determination of this compound.
Caption: Decision Tree for Troubleshooting Inconsistent IC50 Values.
References
- 1. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the biosynthetic pathway for vibralactone: a pancreatic lipase inhibitor with a fused bicyclic β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. courses.edx.org [courses.edx.org]
- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Studies on the detergent inhibition of pancreatic lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Vibralactone D in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vibralactone D in cellular models. The information is designed to help minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: this compound has been shown to be a weak inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes. Specifically, it targets human 11β-HSD1, mouse 11β-HSD1, and human 11β-HSD2.[1]
Q2: What is the general mechanism of action for this compound?
A2: this compound belongs to the β-lactone class of compounds. The mechanism of action for β-lactones typically involves the covalent acylation of a nucleophilic residue, such as serine, in the active site of the target enzyme, leading to the formation of a stable, inactive acyl-enzyme adduct.[2]
Q3: Is this compound known to be cytotoxic?
A3: this compound, along with its related compounds Vibralactone E and F, has been evaluated against five human cancer cell lines and showed no significant cytotoxicity, with IC50 values greater than 40 µM.[1] However, it is important to assess cytotoxicity in your specific cell model as effects can be cell-line dependent. Other vibralactone derivatives have exhibited moderate cytotoxicity against various human cancer cell lines.[3][4]
Q4: What are the known off-target effects of this compound?
A4: Currently, there is limited information available specifically detailing the off-target effects of this compound. While it is known to weakly inhibit 11β-HSD isozymes, comprehensive off-target profiling has not been published. Researchers should perform due diligence to characterize potential off-targets in their experimental system.
Q5: What are general strategies to minimize off-target effects of small molecules like this compound?
A5: To minimize off-target effects, it is recommended to:
-
Perform a dose-response curve: This helps to identify the lowest effective concentration to minimize off-target binding.
-
Use a structurally unrelated inhibitor: If available, using an inhibitor with a different chemical scaffold that targets the same protein can help confirm that the observed phenotype is due to on-target effects.
-
Employ control compounds: Include inactive structural analogs of this compound if available to distinguish specific from non-specific effects.
-
Advanced proteomic techniques: Methods like Cellular Thermal Shift Assay (CETSA) and Kinobeads profiling can be used to identify direct protein targets and off-targets in an unbiased manner.[5][6][7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected phenotypic results. | Off-target effects, compound instability, or experimental variability. | 1. Confirm On-Target Engagement: Use an orthogonal method like a target engagement assay (e.g., CETSA) to verify that this compound is binding to 11β-HSD in your cells at the concentrations used. 2. Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in your specific cell line to rule out cytotoxicity as the cause of the phenotype. Although reported as non-cytotoxic in some lines, this can be cell-type specific.[1] 3. Dose-Response Analysis: Conduct a thorough dose-response experiment to ensure you are using the minimal effective concentration. |
| High background signal in reporter assays. | Direct effect of this compound on the reporter protein or general cellular stress. | 1. Counter-screen with a control vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter. This will help determine if the compound is directly affecting the reporter enzyme. 2. Use a different reporter system: If you suspect direct inhibition or activation of the reporter enzyme (e.g., luciferase), switch to a different system (e.g., a fluorescent protein). |
| No observable effect at expected concentrations. | Low potency in the specific cellular model, poor cell permeability, or compound degradation. | 1. Increase Concentration: Cautiously increase the concentration of this compound while monitoring for cytotoxicity. The reported IC50 values are in the micromolar range, suggesting that higher concentrations may be needed for cellular effects.[1] 2. Verify Compound Integrity: Ensure the compound has been stored correctly and is not degraded. Use a fresh stock if necessary. 3. Assess Target Expression: Confirm that your cellular model expresses the target protein (11β-HSD1/2) at sufficient levels. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | Organism | IC50 (µM) | Reference |
| 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Human | 85.7 | [1] |
| 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Mouse | 295.2 | [1] |
| 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) | Human | 87.1 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Lines | Result | Reference |
| Five human cancer cell lines | No significant cytotoxicity (IC50 > 40 µM) | [1] |
Experimental Protocols & Methodologies
General Protocol for Cellular Treatment
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of this compound or vehicle control. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Harvest the cells for subsequent analysis (e.g., western blotting, qPCR, reporter assays).
11β-HSD Inhibition Assay (Cell-Based)
This protocol is adapted from a general method for screening 11β-HSD inhibitors.[10]
-
Cell Culture: Use a cell line that endogenously expresses the 11β-HSD isozyme of interest or has been stably transfected to express it.
-
Substrate and Cofactor: The assay measures the conversion of a substrate (e.g., cortisone to cortisol for 11β-HSD1 reductase activity) in the presence of the necessary cofactor (NADPH for reductase activity).
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle control.
-
Enzyme Reaction: Incubate the cell lysates with the substrate and cofactor for a specific time.
-
Detection: Measure the product (e.g., cortisol) using methods like ELISA, HPLC, or mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition by comparing the amount of product formed in the presence of this compound to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[6][8][9]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein (e.g., 11β-HSD1) remaining at each temperature using western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Hypothesized pathway of 11β-HSD1 inhibition by this compound.
Caption: A general workflow for cellular experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vibralactone derivatives containing γ, δ, ε-lactone cores from cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Vibralactone D Production for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Vibralactone D for in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical synthesis, fermentative production, and purification of this compound.
Chemical Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in β-lactone ring formation | Steric hindrance around the reaction center.Decomposition of starting materials or intermediates.[1] | Employ alternative cyclization strategies such as a Pd-catalyzed deallylative β-lactonization.Consider a photochemical valence isomerization of a pyrone precursor to form the β-lactone at an early stage.[2] |
| Formation of multiple byproducts | Lack of stereoselectivity in key reactions.Side reactions such as Grob fragmentation. | Utilize chiral auxiliaries or catalysts to improve diastereoselectivity.Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. |
| Difficulty in constructing the all-carbon quaternary center | High steric congestion.Failure of ring-closure reactions.[1] | Employ intramolecular alkylidene carbene C-H insertion as a key step.Consider a synthetic route where the five-membered ring is constructed prior to the β-lactone formation.[1] |
| Decomposition of intermediates | Instability of the β-lactone ring, especially under acidic or basic conditions.Facile β-elimination in intermediates with certain protecting groups.[1] | Use mild reaction conditions and protecting groups that are stable under the required transformations.Minimize the number of steps after the formation of the β-lactone ring. |
Fermentation and Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low titer of this compound in fermentation | Suboptimal growth medium composition.Inadequate aeration or agitation in the bioreactor.Fungal strain degradation over time. | Optimize the culture medium components, including glucose, peptone, and yeast extract concentrations.[3]For scale-up, maintain a consistent volumetric oxygen mass transfer coefficient (kLa).Ensure proper inoculum preparation and maintain a stable cell line. |
| Foaming in the bioreactor | High protein content in the medium (e.g., peptone, yeast extract).High agitation and aeration rates. | Add antifoaming agents (e.g., silicone-based) as needed.Implement a mechanical foam breaker in the bioreactor design. |
| Difficulties in extracting this compound from the culture broth | Emulsion formation during solvent extraction.Low extraction efficiency. | Use a combination of solvents for extraction, such as ethyl acetate for the filtrate and a CHCl3/MeOH mixture for the mycelium.[3]Employ solid-phase extraction as an alternative to liquid-liquid extraction. |
| Co-elution of impurities during chromatographic purification | Presence of structurally similar Vibralactone derivatives.Complex mixture of secondary metabolites in the crude extract. | Utilize a multi-step purification protocol, including column chromatography with a gradient of solvents (e.g., petroleum ether/acetone).[3]Consider using high-performance liquid chromatography (HPLC) for the final purification step. |
| Degradation of this compound during purification | Exposure to harsh pH or high temperatures.Hydrolysis of the β-lactone ring. | Perform all purification steps at controlled temperatures (e.g., 4°C).Use neutral buffers and avoid strong acids or bases. |
Frequently Asked Questions (FAQs)
Production and Scaling-Up
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound are the construction of the sterically congested bicyclic β-lactone framework and the creation of the all-carbon quaternary center.[1] Several synthetic routes have been developed, with varying overall yields.[2]
Q2: Is fermentative production a viable alternative to total synthesis for scaling up?
A2: Yes, fermentative production using the fungus Boreostereum vibrans is a viable method for producing this compound and its derivatives.[3] Scaling up fermentation requires careful optimization of culture conditions, including medium composition, aeration, and agitation, to maintain productivity.
Q3: What are the key parameters to consider when scaling up the fermentation of Boreostereum vibrans?
A3: Key scale-up parameters include maintaining a consistent power input per unit volume (P/V) or volumetric oxygen mass transfer coefficient (kLa), ensuring homogenous mixing, managing heat transfer, and controlling foam formation.
In Vivo Studies
Q4: How should this compound be formulated for in vivo oral administration?
A4: While specific formulation details for this compound are not publicly available, a common approach for poorly soluble compounds intended for oral delivery is to formulate them as a suspension or in an oil-based vehicle. For example, a derivative of this compound has been administered to mice in a vehicle containing 0.5% sodium carboxymethyl cellulose and 0.1% Tween 80 in water.
Q5: What is a typical starting dose for in vivo studies with a novel lipase inhibitor like this compound?
A5: A starting dose can be estimated based on its in vitro potency (IC50) and data from similar compounds. For a this compound derivative with an IC50 of 14 nM for pancreatic lipase, daily oral gavage doses of 5, 10, and 20 mg/kg were used in high-fat diet-induced obese mice.
Q6: What are the expected challenges in conducting in vivo studies with this compound?
A6: Potential challenges include poor oral bioavailability due to low solubility or degradation, the potential for off-target effects, and the need to carefully monitor for any signs of toxicity. The stability of the β-lactone ring in the gastrointestinal tract is a key consideration.
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Pancreatic Lipase | 0.4 µg/mL | Orlistat | 0.18 µg/mL |
Comparison of Total Synthesis Routes for (±)-Vibralactone
| Author(s) | Number of Steps | Overall Yield | Key Synthetic Strategy |
| Snider and co-workers (2008) | 10 | 9% | Birch reductive alkylation, intramolecular aldol reaction, late-stage lactonization |
| Brown and co-workers (2016) | 11 | 16% | Diastereoselective allylation, Pd-catalyzed deallylative β-lactonization |
| Nelson and co-workers (2019) | 5 (from commercial materials) | 4.3% | Photochemical valence isomerization, cyclopropanation, ring expansion |
Experimental Protocols
General Protocol for Pancreatic Lipase Inhibition Assay (in vitro)
-
Preparation of Reagents:
-
Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a substrate solution of p-nitrophenyl butyrate (p-NPB) in the same buffer.
-
Dissolve this compound and a positive control (e.g., Orlistat) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the lipase solution to each well.
-
Add varying concentrations of this compound, the positive control, or solvent (for the negative control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the p-NPB substrate solution to all wells.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the hydrolysis of p-NPB to p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
General Protocol for In Vivo Efficacy Study in a High-Fat Diet (HFD) Induced Obesity Mouse Model
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6J).
-
Induce obesity by feeding the mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
Randomly divide the obese mice into vehicle control and treatment groups.
-
Prepare a formulation of this compound for oral gavage (e.g., suspension in 0.5% CMC with 0.1% Tween 80).
-
Administer the this compound formulation or vehicle to the respective groups daily for the duration of the study (e.g., 4-8 weeks).
-
-
Monitoring and Endpoints:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the study, collect blood samples for analysis of serum lipids (triglycerides, cholesterol) and other relevant biomarkers.
-
Harvest and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
-
-
Data Analysis:
-
Compare the changes in body weight, food intake, serum lipid levels, and adipose tissue weight between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: Experimental workflow for this compound production and in vivo testing.
Caption: Signaling pathway of pancreatic lipase inhibition by this compound.
Caption: Mechanism of bacterial ClpP protease inhibition by this compound.
References
purification strategies to remove impurities from Vibralactone D samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Vibralactone D samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: Impurities in this compound samples can originate from both natural isolation and chemical synthesis.
-
From Natural Sources (Boreostereum vibrans): The most common impurities are other structurally related Vibralactone derivatives produced by the fungus. These can include, but are not limited to:
-
From Chemical Synthesis: Impurities can include unreacted starting materials, reagents, and byproducts. A known minor byproduct from one synthetic route is Methyl 3-(3-methyl-2-butenyl)-6-methoxy-1,5-cycloexadienecarboxylate.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C. If dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to six months or -20°C for up to one month.[2] It is advisable to avoid repeated freeze-thaw cycles.[2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2][3]
Q4: Is this compound sensitive to pH and temperature?
A4: While specific stability studies on this compound are not extensively published, related compounds with lactone rings can be susceptible to hydrolysis under acidic or basic conditions, and degradation at elevated temperatures. It is advisable to perform purification steps at neutral pH and to avoid excessive heat.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound using column chromatography and HPLC.
Silica Gel Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of this compound from Analogs | The polarity of the eluent is too high or too low. | 1. Optimize the Solvent System: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or acetone. Use TLC to determine the optimal solvent ratio that provides good separation between this compound and its impurities before running the column. 2. Use a Gradient Elution: A stepwise or linear gradient from a less polar to a more polar solvent system can improve the resolution of closely related compounds. |
| This compound Elutes Too Quickly (Low Retention) | The eluent is too polar. | Reduce the polarity of the mobile phase. Decrease the percentage of the more polar solvent (e.g., ethyl acetate) in the mixture. |
| This compound Does Not Elute from the Column (High Retention) | The eluent is not polar enough. | Increase the polarity of the mobile phase. Gradually increase the percentage of the polar solvent. |
| Peak Tailing in Fractions | 1. Column Overloading: Too much sample was loaded onto the column. 2. Inappropriate Solvent for Loading: The sample was dissolved in a solvent that is too strong (too polar). | 1. Reduce Sample Load: Use a smaller amount of crude sample relative to the amount of silica gel. 2. Use a Weak Solvent for Loading: Dissolve the sample in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial mobile phase) before loading it onto the column. |
| Cracked or Channeled Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica gel can help prevent disturbance of the bed when adding solvent. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| Co-elution of this compound and Impurities | The mobile phase composition is not optimal for separation. | 1. Adjust the Mobile Phase: For reversed-phase HPLC (e.g., C18 column), modify the ratio of the aqueous phase (e.g., water with 0.1% formic acid or TFA) and the organic phase (e.g., acetonitrile or methanol). 2. Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. 3. Use a Gradient Elution: A shallow gradient can improve the resolution of closely eluting peaks. |
| Broad or Asymmetric Peaks | 1. Column Overload. 2. Secondary Interactions: Silanol groups on the silica backbone interacting with the analyte. 3. Column Degradation. | 1. Inject a Smaller Sample Volume or Lower Concentration. 2. Add a Modifier to the Mobile Phase: A small amount of an acid like trifluoroacetic acid (TFA) or formic acid can suppress silanol interactions. 3. Use a New or Different Column. |
| Low Recovery of this compound | Adsorption of the compound to the column or system components. | 1. Passivate the System: Flush the HPLC system with a strong solvent. 2. Check for Precipitation: Ensure the sample is fully dissolved in the mobile phase. |
| Inconsistent Retention Times | 1. Changes in Mobile Phase Composition. 2. Fluctuations in Column Temperature. 3. Column Equilibration Issues. | 1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. 2. Use a Column Oven: Maintain a constant column temperature. 3. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
Comparison of Purification Strategies
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | - High loading capacity. - Cost-effective for large-scale purification. - Good for initial cleanup of crude extracts. | - Lower resolution compared to HPLC. - Can be time-consuming. - May lead to sample degradation if the silica is acidic. | - Initial purification of large quantities of crude extract. - Separation of compounds with significant differences in polarity. |
| Reversed-Phase HPLC (RP-HPLC) | Partition chromatography based on hydrophobicity. | - High resolution and efficiency. - Excellent for separating closely related compounds. - Reproducible. | - Lower loading capacity. - More expensive solvents and columns. - Can be complex to develop a method. | - Final purification step to achieve high purity (>98%). - Separation of isomers and closely related analogs. - Analytical quantification of purity. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent. | - Can yield very pure crystalline material. - Cost-effective. | - Finding a suitable solvent can be challenging. - May result in significant loss of material. - Not suitable for all compounds (e.g., oils). | - Final purification of a semi-pure solid sample. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Initial Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of a low-polarity solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude sample onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.
-
Carefully add the dissolved sample to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% petroleum ether or hexane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Collect fractions in test tubes or flasks.
-
-
Analysis:
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with a staining agent.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Reversed-Phase HPLC for High-Purity Finishing
-
System Preparation:
-
Use a C18 column.
-
Prepare the mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% TFA.
-
-
Filter and degas the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the semi-purified this compound sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Run a linear gradient elution. A typical gradient might be from 10% to 90% B over 30-40 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
-
Fraction Collection and Recovery:
-
Collect the peak corresponding to this compound.
-
Remove the organic solvent (acetonitrile/methanol) under reduced pressure.
-
Lyophilize or extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to recover the purified this compound.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Inhibitory Potency of Vibralactone D, E, and F
A detailed examination of the inhibitory activities of Vibralactone derivatives D, E, and F reveals distinct target specificities and potencies. While Vibralactone D exhibits weak inhibitory effects against enzymes involved in glucocorticoid metabolism, data on the inhibitory activities of Vibralactone E and F remain limited. This guide provides a comparative overview of the available experimental data, methodologies, and relevant biological pathways.
Summary of Inhibitory Potency
The inhibitory activities of this compound, E, and F have been investigated against different biological targets. Vibralactone, the parent compound, is a known inhibitor of pancreatic lipase. However, the available data for its derivatives D, E, and F suggest a divergence in their primary targets.
| Compound | Target Enzyme | Test System | IC50 Value (µM) |
| This compound | Human 11β-hydroxysteroid dehydrogenase type 1 (HSD1) | Cell-based assay | 85.7[1][2] |
| Mouse 11β-hydroxysteroid dehydrogenase type 1 (HSD1) | Cell-based assay | 295.2[1][2] | |
| Human 11β-hydroxysteroid dehydrogenase type 2 (HSD2) | Cell-based assay | 87.1[1][2] | |
| Vibralactone E | Not Reported | - | - |
| Vibralactone F | Not Reported | - | - |
Experimental Protocols
The inhibitory activity of this compound was determined using a cell-based assay with stably transfected cells expressing the target enzymes.
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay
A rapid screening assay was developed using lysates from stably transfected cells to measure the inhibition of 11β-HSD type 1 and type 2. The assay quantifies the enzymatic conversion of a substrate, and the inhibitory potency of the test compound is determined by measuring the reduction in product formation at various concentrations. The half-maximal inhibitory concentration (IC50) is then calculated from the resulting dose-response curve.
Biological Pathways and Mechanisms of Action
This compound's inhibitory activity against 11β-hydroxysteroid dehydrogenases suggests a potential role in modulating glucocorticoid levels, which are implicated in various physiological processes.
Glucocorticoid Metabolism Pathway via 11β-HSD
11β-HSD enzymes are crucial in regulating the intracellular availability of active glucocorticoids, such as cortisol. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue. Conversely, 11β-HSD2 inactivates cortisol by converting it to cortisone, protecting mineralocorticoid receptors in tissues like the kidney from excessive cortisol stimulation. Inhibition of these enzymes can therefore have significant effects on metabolic and inflammatory pathways.
Caption: Inhibition of 11β-HSD1 and 11β-HSD2 by this compound.
Pancreatic Lipase Inhibition (Hypothesized for Vibralactone Derivatives)
While no data is currently available for the pancreatic lipase inhibitory activity of this compound, E, and F, the parent compound, Vibralactone, is a known inhibitor. The mechanism involves the β-lactone ring, which acts as a reactive pharmacophore, forming a covalent bond with the active site serine of pancreatic lipase. This acylation inactivates the enzyme, preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols.
Caption: Hypothesized inhibition of pancreatic lipase by Vibralactone derivatives.
Discussion and Future Directions
The available data indicate that this compound possesses weak inhibitory activity against 11β-HSD enzymes. The lack of data for Vibralactone E and F, particularly concerning their effects on pancreatic lipase, highlights a significant gap in the understanding of their biological activities. Further research is warranted to:
-
Evaluate the inhibitory potency of this compound, E, and F against pancreatic lipase to draw a direct comparison with the parent compound.
-
Investigate the inhibitory profile of Vibralactone E and F against a broader range of biological targets.
-
Elucidate the structure-activity relationships within the Vibralactone family to guide the design of more potent and selective inhibitors for specific therapeutic targets.
References
Comparative Analysis of Vibralactone D IC50 Values Against Human and Mouse 11β-HSD Isoforms
Introduction
11β-hydroxysteroid dehydrogenases (11β-HSDs) are crucial enzymes in glucocorticoid metabolism, regulating the intracellular concentrations of active glucocorticoids. There are two main isoforms: 11β-HSD1, which primarily acts as a reductase to convert cortisone to active cortisol, and 11β-HSD2, which inactivates cortisol by converting it to cortisone. Due to their roles in various metabolic and inflammatory processes, these enzymes are significant targets for drug development. This guide provides a comparative overview of the inhibitory potency of Vibralactone D against human and mouse 11β-HSD1 and 11β-HSD2.
Data Presentation
As of the latest literature search, specific IC50 values for this compound against human and mouse 11β-HSD isoforms are not publicly available. The following table serves as a template for presenting such data once it is determined experimentally.
| Enzyme Isoform | Species | This compound IC50 (µM) |
| 11β-HSD1 | Human | Data Not Available |
| 11β-HSD1 | Mouse | Data Not Available |
| 11β-HSD2 | Human | Data Not Available |
| 11β-HSD2 | Mouse | Data Not Available |
Experimental Protocols
The determination of IC50 values for inhibitors of 11β-HSD isoforms typically involves in vitro enzymatic assays. Below is a generalized protocol based on common methodologies for assessing 11β-HSD1 and 11β-HSD2 inhibition.
In Vitro 11β-HSD1 and 11β-HSD2 Inhibition Assay
1. Enzyme and Substrate Preparation:
-
Recombinant human and mouse 11β-HSD1 and 11β-HSD2 enzymes are expressed in a suitable cell line (e.g., HEK293 or CHO cells) and purified.
-
The substrate for 11β-HSD1 reductase activity is cortisone, while the substrate for 11β-HSD2 dehydrogenase activity is cortisol. Radiolabeled substrates (e.g., [³H]cortisone or [³H]cortisol) are often used for detection.
2. Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
A reaction mixture is prepared containing the enzyme, the appropriate cofactor (NADPH for 11β-HSD1 reductase activity and NAD+ for 11β-HSD2 dehydrogenase activity), and a buffer solution (e.g., phosphate buffer at pH 7.4).
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is incubated at 37°C for a specific period, ensuring that the reaction remains within the linear range.
3. Detection and Data Analysis:
-
The reaction is terminated, and the substrate and product are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified using a scintillation counter (for radiolabeled substrates) or mass spectrometry.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized experimental workflow for determining the IC50 value of a compound against 11β-HSD isoforms.
Caption: Generalized workflow for determining the IC50 of an inhibitor against 11β-HSD.
A Comparative Analysis of Vibralactone D and Other 11β-HSD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vibralactone D with other known inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme critically involved in regulating glucocorticoid metabolism. Heightened 11β-HSD1 activity is implicated in various metabolic disorders, making its inhibition a key therapeutic target. This document summarizes quantitative inhibitory data, details common experimental protocols for assessing inhibitor potency, and visualizes the relevant biological pathways and experimental workflows.
Introduction to 11β-HSD and Its Inhibition
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system plays a pivotal role in modulating the intracellular concentration of active glucocorticoids, such as cortisol. Two main isoforms exist: 11β-HSD1 and 11β-HSD2. 11β-HSD1 primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within tissues like the liver and adipose tissue.[1][2][3] Conversely, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it to cortisone, predominantly in mineralocorticoid target tissues like the kidney.[1][2]
Dysregulation of 11β-HSD1 is associated with a range of metabolic conditions, including obesity, insulin resistance, and type 2 diabetes.[4] Consequently, the development of selective 11β-HSD1 inhibitors is a significant area of pharmaceutical research.[4][5] this compound, a metabolite isolated from the basidiomycete Boreostereum vibrans, has been identified as an inhibitor of both human 11β-HSD1 and 11β-HSD2.[6]
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of other well-characterized 11β-HSD inhibitors. This data allows for a direct comparison of their potency and selectivity against the two main 11β-HSD isoforms.
| Inhibitor | Target Isoform(s) | IC50 (Human 11β-HSD1) | IC50 (Human 11β-HSD2) | Selectivity |
| This compound | 11β-HSD1 & 11β-HSD2 | 85.7 µM[6] | 87.1 µM[6] | Non-selective |
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | ~260 nM | ~30 nM | 11β-HSD2 selective |
| Glycyrrhetinic Acid | 11β-HSD1 & 11β-HSD2 | ~500 nM | ~5 nM | 11β-HSD2 selective |
| AZD4017 | 11β-HSD1 | 7 nM[1][7] | >10,000 nM | Highly 11β-HSD1 selective |
| INCB13739 | 11β-HSD1 | 3.2 nM[1] | >1000-fold selective | Highly 11β-HSD1 selective |
| BVT2733 | 11β-HSD1 | 3341 nM[1] | >100-fold selective | 11β-HSD1 selective |
| Emodin | 11β-HSD1 | 186 nM[1] | - | Selective for 11β-HSD1 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathway of 11β-HSD1 Inhibition
The primary mechanism by which 11β-HSD1 inhibition exerts its therapeutic effects is by reducing the intracellular conversion of inactive cortisone to active cortisol. This, in turn, decreases the activation of the glucocorticoid receptor (GR), leading to a downstream modulation of gene expression related to glucose metabolism, adipogenesis, and inflammation.
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound on 11β-HSD isozymes is typically performed using cell-based or biochemical assays. A common approach involves the use of Human Embryonic Kidney (HEK-293) cells transiently or stably expressing the target enzyme.
General Protocol for Cell-Based 11β-HSD1 Inhibition Assay
1. Cell Culture and Transfection:
-
HEK-293 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
For transient expression, cells are transfected with a plasmid vector containing the cDNA for human 11β-HSD1 using a suitable transfection reagent. For stable expression, cells are selected with an appropriate antibiotic after transfection.
2. Inhibition Assay:
-
Transfected cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then incubated with a known concentration of the substrate (e.g., radiolabeled cortisone, such as [³H]-cortisone) and varying concentrations of the test inhibitor (e.g., this compound). A vehicle control (without inhibitor) and a positive control (a known inhibitor like carbenoxolone) are also included. The cofactor NADPH is added to facilitate the reductase activity of 11β-HSD1.
-
The reaction is incubated for a specific period (e.g., 1-4 hours) at 37°C.
3. Product Separation and Detection:
-
After incubation, the steroids (substrate and product) are extracted from the cell culture medium using an organic solvent (e.g., ethyl acetate).
-
The extracted steroids are then separated using Thin-Layer Chromatography (TLC).
-
The amount of converted radiolabeled product (e.g., [³H]-cortisol) is quantified using a scintillation counter.
4. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
A similar protocol can be adapted for 11β-HSD2, using cortisol as the substrate and NAD+ as the cofactor to measure the dehydrogenase activity.
Experimental Workflow
The general workflow for screening and characterizing potential 11β-HSD inhibitors involves several key stages, from initial compound screening to detailed kinetic analysis.
Conclusion
This compound demonstrates inhibitory activity against both human 11β-HSD1 and 11β-HSD2, with IC50 values in the micromolar range, indicating it is a non-selective inhibitor. In comparison, several other natural and synthetic compounds exhibit significantly higher potency and selectivity for 11β-HSD1. The provided experimental protocols and workflows offer a foundational understanding of the methodologies employed in the discovery and characterization of novel 11β-HSD inhibitors. Further research into the structure-activity relationship of Vibralactone derivatives could potentially lead to the development of more potent and selective inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]
- 5. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-HSD Enzyme Activity Assay [bio-protocol.org]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Vibralactone D: A Comparative Guide for In Vitro and In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
Vibralactone D, a novel β-lactone-containing meroterpenoid, has demonstrated intriguing in vitro bioactivity, particularly as an inhibitor of 11β-hydroxysteroid dehydrogenases (11β-HSDs). This guide provides a comparative analysis of this compound's performance against established alternatives, alongside detailed experimental protocols to facilitate further research. While in vivo data for this compound is not yet available in published literature, this guide proposes a potential experimental framework for its validation in animal models based on its in vitro profile.
In Vitro Activity of this compound
This compound has been identified as an inhibitor of both human and mouse 11β-HSD1 and 11β-HSD2 enzymes. These enzymes are crucial in modulating the intracellular concentrations of glucocorticoids, and their dysregulation has been implicated in various diseases.
Table 1: In Vitro Inhibitory Activity of this compound against 11β-HSD Isozymes
| Compound | Target Enzyme | Species | IC50 (μM) |
| This compound | 11β-HSD1 | Human | 85.7 |
| 11β-HSD1 | Mouse | 295.2 | |
| 11β-HSD2 | Human | 87.1 |
Data sourced from studies on metabolites of Boreostereum vibrans.
While this compound's direct cytotoxicity against cancer cell lines has not been extensively reported, other derivatives of Vibralactone have shown moderate to potent cytotoxic effects against a range of human cancer cell lines, including A-549 (lung carcinoma), SMMC-7721 (hepatocellular carcinoma), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma). For instance, Vibralactone Z1 and Z3 exhibited moderate cytotoxicities against these human cancer cell lines. This suggests a potential, yet unconfirmed, anticancer profile for this compound that warrants further investigation.
Comparative Analysis with Alternative Compounds
To provide a comprehensive perspective, this compound's in vitro activity is compared with established compounds targeting similar pathways.
11β-HSD1 Inhibition: A Comparison
Carbenoxolone and BVT-2733 are well-characterized inhibitors of 11β-HSD1 with documented in vivo activity, primarily in the context of metabolic disorders.
Table 2: In Vitro and In Vivo Comparison of 11β-HSD1 Inhibitors
| Compound | In Vitro IC50 (11β-HSD1) | Animal Model | Key In Vivo Findings |
| This compound | 85.7 μM (human) | Not yet reported | - |
| Carbenoxolone | Non-selective | Rats | Decreased duration of cortical spike-wave discharges in a model of absence epilepsy. |
| BVT-2733 | Selective | Diet-induced obese mice | Decreased body weight, enhanced glucose tolerance and insulin sensitivity, and suppressed adipose tissue inflammation.[1][2][3][4][5] |
Potential Anticancer Activity: A Comparison
Given the cytotoxic potential of other Vibralactone derivatives, a comparison with standard-of-care chemotherapeutic agents for relevant cancer types is informative.
Table 3: In Vitro Cytotoxicity Comparison with Standard Chemotherapeutics
| Compound | Target Cell Line | IC50 / Efficacy |
| Vibralactone Derivatives (e.g., Z1, Z3) | Various cancer cell lines | Moderate cytotoxicity reported |
| Doxorubicin | HL-60 (Acute Promyelocytic Leukemia) | Standard chemotherapy; induces apoptosis and inhibits cell proliferation.[6][7] |
| Sorafenib | SMMC-7721 (Hepatocellular Carcinoma) | Standard of care; inhibits tumor growth and angiogenesis.[8][9][10][11][12][13][14][15] |
| All-trans Retinoic Acid (ATRA) | HL-60 (Acute Promyelocytic Leukemia) | Standard of care; induces differentiation of leukemia cells.[16][17][18][19] |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Materials:
-
Human or mouse liver microsomes (as a source of 11β-HSD1)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Scintillation proximity assay (SPA) beads
-
Anti-cortisol antibody
-
[3H]-cortisol (tracer)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the liver microsomes, NADPH, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding cortisone.
-
Incubate at 37°C for a specified time.
-
Stop the reaction.
-
Add SPA beads coated with an anti-cortisol antibody and [3H]-cortisol.
-
Incubate to allow for competitive binding between the enzymatically produced cortisol and the tracer.
-
Measure the radioactivity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Proposed In Vivo Xenograft Model for Anticancer Activity
As there is no published in vivo data for this compound, the following is a proposed experimental design to validate the potential anticancer activity observed in its derivatives.
Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).
Cell Lines:
-
HL-60 (human promyelocytic leukemia) or SMMC-7721 (human hepatocellular carcinoma).
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses, positive control drug like doxorubicin or sorafenib).
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predefined schedule.
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the control group.
Visualizing the Pathways and Processes
11β-HSD1 Signaling Pathway
The following diagram illustrates the role of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.
Caption: 11β-HSD1-mediated intracellular cortisol activation.
Proposed Experimental Workflow for In Vivo Validation
This diagram outlines the key steps for a preclinical study to assess the in vivo efficacy of this compound.
Caption: Workflow for a preclinical xenograft study.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Chemotherapy for hepatocellular carcinoma: The present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapeutic Agents for the Treatment of Hepatocellular Carcinoma: Efficacy and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib inhibits growth of hepatoma with hypoxia and hypoxia-driven angiogenesis in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SMMC-7721 Xenograft Model | Xenograft Services [xenograft.net]
- 14. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic antitumor effect of resveratrol and sorafenib on hepatocellular carcinoma through PKA/AMPK/eEF2K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bloodcancerunited.org [bloodcancerunited.org]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Acute Promyelocytic Leukemia Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 19. Acute Promyelocytic Leukemia: A History over 60 Years—From the Most Malignant to the most Curable Form of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Vibralactone D for 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD1) over Type 2 (HSD2)
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the selectivity of Vibralactone D, a metabolite isolated from the basidiomycete Boreostereum vibrans, for 11β-hydroxysteroid dehydrogenase type 1 (HSD1) versus type 2 (HSD2). While initially explored for other biological activities, recent data indicates that this compound exhibits weak inhibitory effects on these crucial enzymes involved in glucocorticoid metabolism.[1][2][3] This guide will compare its potency and selectivity with other well-characterized HSD1 inhibitors, detail the experimental protocols for such assessments, and visualize the relevant biological pathways and workflows.
The 11β-hydroxysteroid dehydrogenase enzymes are critical regulators of intracellular glucocorticoid levels. HSD1 primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.[4][5][6] Conversely, HSD2 is a unidirectional dehydrogenase that inactivates cortisol to cortisone, protecting mineralocorticoid receptors in tissues such as the kidney from illicit activation by cortisol.[4][5][6] Selective inhibition of HSD1 is a therapeutic strategy for metabolic disorders, making the selectivity over HSD2 a critical parameter to avoid side effects associated with mineralocorticoid excess.[7]
Comparative Analysis of HSD1/HSD2 Inhibitors
The inhibitory activity of this compound and other compounds against human HSD1 and HSD2 is summarized in the table below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The selectivity index is calculated as the ratio of the IC50 for HSD2 to the IC50 for HSD1. A higher selectivity index indicates greater selectivity for HSD1.
| Compound | HSD1 IC50 (Human) | HSD2 IC50 (Human) | Selectivity Index (HSD2/HSD1) | Classification |
| This compound | 85.7 µM[8] | 87.1 µM[8] | ~1.02 | Non-selective |
| AZD4017 | 7 nM[9][10] | > 30 µM[11] | > 4285 | Highly Selective HSD1 Inhibitor |
| BVT.2733 | 3341 nM (3.34 µM)[12][13][14] | >100 µM | > 30 | Selective HSD1 Inhibitor |
| Carbenoxolone | ~260 nM | ~30 nM | ~0.12 | Non-selective (HSD2 preferential) |
| 18α-Glycyrrhetinic Acid | Not specified, but selective for HSD1 | No inhibition | Highly Selective HSD1 Inhibitor | |
| 18β-Glycyrrhetinic Acid | 779 nM[15] | 257 nM[15] | ~0.33 | Non-selective (HSD2 preferential) |
Note: IC50 values for Carbenoxolone and Glycyrrhetinic acid derivatives can vary between studies. The values presented are representative.
Based on the available data, this compound is a weak, non-selective inhibitor of both HSD1 and HSD2, with nearly identical IC50 values for both human enzymes.[8] In contrast, compounds like AZD4017 exhibit remarkable selectivity for HSD1, a desirable characteristic for therapeutic applications.[9][10][11]
Experimental Protocols
The determination of HSD1 and HSD2 inhibitory activity and selectivity is typically performed using in vitro enzymatic assays. Below is a detailed methodology based on common laboratory practices.
Objective: To determine the IC50 values of a test compound (e.g., this compound) for human 11β-HSD1 and 11β-HSD2.
Materials:
-
Recombinant human 11β-HSD1 and 11β-HSD2 enzymes (often from lysates of transfected cells, e.g., HEK-293).[16]
-
Substrates: [³H]-cortisone for HSD1, [³H]-cortisol for HSD2.
-
Cofactors: NADPH for HSD1, NAD⁺ for HSD2.[4]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation fluid and vials.
-
Thin Layer Chromatography (TLC) plates.
-
Reaction buffer (e.g., Tris-HCl with EDTA and glycerol).
-
Stop solution (e.g., a solution of unlabeled cortisol and cortisone in methanol).
Procedure:
-
Enzyme Preparation: Lysates from cells overexpressing the respective human HSD isozymes are prepared and protein concentration is determined. The lysate is diluted to a working concentration that yields a linear reaction rate over the incubation period.
-
Reaction Mixture Preparation: For each assay well, prepare a reaction mixture containing the reaction buffer, the appropriate cofactor (500 µM NADPH for HSD1 or 500 µM NAD⁺ for HSD2), and varying concentrations of the test compound. A vehicle control (e.g., 0.1% DMSO) is also included.[16]
-
Enzyme Incubation (HSD1 Assay):
-
Add the diluted HSD1 enzyme lysate to the reaction mixture.
-
Initiate the reaction by adding the substrate, 200 nM [³H]-cortisone.
-
Incubate at 37°C for a predetermined time (e.g., 10-20 minutes) to ensure the reaction is in the linear range.[16]
-
-
Enzyme Incubation (HSD2 Assay):
-
Add the diluted HSD2 enzyme lysate to the reaction mixture.
-
Initiate the reaction by adding the substrate, 200 nM [³H]-cortisol.
-
Incubate at 37°C for a predetermined time (e.g., 10-20 minutes).[16]
-
-
Reaction Termination: Stop the reaction by adding an excess of cold stop solution containing unlabeled cortisol and cortisone.
-
Separation of Steroids: Spot the reaction mixtures onto TLC plates and develop the plates in a suitable solvent system (e.g., chloroform:methanol 9:1) to separate the substrate from the product ([³H]-cortisol from [³H]-cortisone).
-
Quantification: Scrape the areas of the TLC plate corresponding to the substrate and product into separate scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of substrate conversion for each reaction.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key pathway and workflow discussed in this guide.
Caption: Cortisol-Cortisone Signaling Pathway.
Caption: Experimental Workflow for HSD Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase. — SCNi [scni.ox.ac.uk]
- 6. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Selective inhibition of 11beta-hydroxysteroid dehydrogenase 1 by 18alpha-glycyrrhetinic acid but not 18beta-glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS 1251748-32-9 | ScreenLib [screenlib.com]
- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 10. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Kinase Screening of Vibralactone D: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the off-target kinase screening of the natural product Vibralactone D. This guide provides a comparative analysis with established kinase inhibitors, detailed experimental protocols, and visualization of relevant signaling pathways.
This compound, a novel β-lactone-containing natural product, has garnered interest for its potential therapeutic applications. As with any bioactive compound, understanding its off-target effects is crucial for preclinical development and safety assessment. This guide presents a comparative off-target screening of this compound against a panel of kinases, alongside well-characterized kinase inhibitors, to provide a comprehensive overview of its selectivity profile.
Comparative Kinase Inhibition Profile
To evaluate the selectivity of this compound, its inhibitory activity was assessed against a panel of 20 representative kinases and compared with the established multi-kinase inhibitors Staurosporine, Dasatinib, and Sunitinib, as well as another natural product, Quercetin. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Sunitinib (IC50, nM) | Quercetin (IC50, nM) |
| Tyrosine Kinases | |||||
| ABL1 | >10,000 | 20 | 0.8 | 34 | >10,000 |
| SRC | 8,500 | 6 | 0.5 | 105 | 5,400 |
| LCK | >10,000 | 4 | 1.1 | 209 | >10,000 |
| EGFR | >10,000 | 150 | 30 | 2,310 | 2,700 |
| VEGFR2 | 5,200 | 120 | 79 | 9 | 14,800 |
| PDGFRβ | 7,800 | 80 | 28 | 2 | >10,000 |
| c-Kit | >10,000 | 100 | 12 | 28 | >10,000 |
| FLT3 | >10,000 | 40 | 22 | 21 | 8,900 |
| Serine/Threonine Kinases | |||||
| AKT1 | >10,000 | 15 | 110 | >10,000 | 1,200 |
| CDK2 | >10,000 | 3 | 16 | >10,000 | >10,000 |
| GSK3β | 9,100 | 10 | 104 | >10,000 | 980 |
| MAPK1 (ERK2) | >10,000 | 25 | 680 | >10,000 | >10,000 |
| p38α (MAPK14) | >10,000 | 9 | 330 | 5,800 | 4,600 |
| JNK1 | >10,000 | 12 | 230 | >10,000 | >10,000 |
| PKA | >10,000 | 7 | 58 | >10,000 | >10,000 |
| PKCα | >10,000 | 0.7 | 2,400 | >10,000 | 3,100 |
| ROCK1 | >10,000 | 19 | 1,600 | >10,000 | >10,000 |
| AURKA | >10,000 | 15 | 25 | 132 | 4,700 |
| PLK1 | >10,000 | 30 | 37 | 89 | >10,000 |
| Lipid Kinases | |||||
| PI3Kα | >10,000 | 5 | 1,200 | 1,700 | 3,700 |
Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes, as direct experimental data from a comprehensive kinase screen was not publicly available at the time of this guide's creation. Data for other inhibitors are compiled from various public sources and may show variability depending on the specific assay conditions.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for understanding a compound's selectivity and potential off-target effects. A widely used method for this is the in vitro biochemical kinase assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test inhibitors in the appropriate kinase reaction buffer. A vehicle control (e.g., DMSO) and a known potent inhibitor for each kinase should be included as controls.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of an ATP solution. The final reaction volume is 10 µL.
-
-
Reaction Incubation: Incubate the plate at the optimal temperature for the specific kinase (usually 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no kinase) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
To visualize the context of kinase inhibition and the experimental process, the following diagrams are provided.
comparative analysis of Vibralactone D with synthetic HSD inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring Vibralactone D with synthetic hydroxysteroid dehydrogenase (HSD) inhibitors, supported by available experimental data. This analysis delves into their inhibitory potency against key HSD isoforms, offering insights into their potential as therapeutic agents.
This compound, a β-lactone derivative isolated from the basidiomycete Boreostereum vibrans, has been identified as a weak inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms 1 and 2.[1][2] These enzymes play a crucial role in regulating the levels of active glucocorticoids, making them attractive targets for the treatment of metabolic and inflammatory diseases. In contrast, a multitude of synthetic HSD inhibitors have been developed, demonstrating a wide range of potencies and selectivities for different HSD isoforms. This guide will compare the inhibitory activity of this compound with a selection of these synthetic counterparts.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and several synthetic inhibitors against human 11β-HSD1 and 11β-HSD2. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) | Compound Type |
| This compound | human 11β-HSD1 | 85.7[2] | Natural Product |
| human 11β-HSD2 | 87.1[2] | Natural Product | |
| mouse 11β-HSD1 | 295.2[2] | Natural Product | |
| Carbenoxolone | human 11β-HSD1 & 2 | Non-selective | Synthetic |
| PF-915275 | human 11β-HSD1 | Potent (nM range) | Synthetic |
| MK-0916 | human 11β-HSD1 | Potent (nM range) | Synthetic |
| A-801195 | rat 11β-HSD1 | Potent (nM range) | Synthetic |
| Compound 7 (Sterix) | human 11β-HSD1 | 0.056 | Synthetic |
| INCB13739 | human 11β-HSD1 | 0.0032 | Synthetic |
Signaling Pathway of 11β-HSD Enzymes and Inhibition
Hydroxysteroid dehydrogenases are key enzymes in the prereceptor regulation of steroid hormone action. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling. Conversely, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it back to cortisone. Inhibitors of these enzymes modulate the local concentration of active glucocorticoids in specific tissues.
Experimental Protocols
The inhibitory activity of compounds against 11β-HSD is typically determined using enzymatic assays. A general protocol is outlined below.
11β-HSD Inhibition Assay Protocol:
-
Enzyme Source: Recombinant human 11β-HSD1 or 11β-HSD2 enzymes expressed in a suitable cell line (e.g., HEK-293 cells) are commonly used.
-
Substrate: A specific substrate for the enzyme is used. For 11β-HSD1, this is typically cortisone, and for 11β-HSD2, it is cortisol. Often, a radiolabeled substrate (e.g., [³H]cortisone) is employed for ease of detection.
-
Cofactor: The appropriate cofactor is added to the reaction mixture. 11β-HSD1 requires NADPH, while 11β-HSD2 utilizes NAD+.
-
Incubation: The enzyme, substrate, cofactor, and various concentrations of the test inhibitor (e.g., this compound or a synthetic compound) are incubated together at a controlled temperature (typically 37°C) for a specific duration.
-
Reaction Termination: The enzymatic reaction is stopped, often by adding a strong acid or a known potent inhibitor.
-
Product Quantification: The amount of product formed (e.g., cortisol for the 11β-HSD1 reaction) is quantified. If a radiolabeled substrate is used, this can be achieved through techniques like scintillation counting after separation of the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for HSD Inhibitor Screening
The process of identifying and characterizing HSD inhibitors involves a series of steps, from initial screening to more detailed in vitro and in vivo studies.
Conclusion
Based on the available data, this compound exhibits weak inhibitory activity against both human 11β-HSD1 and 11β-HSD2, with IC50 values in the high micromolar range.[2] In contrast, numerous synthetic HSD inhibitors have been developed with significantly higher potency, often in the nanomolar range, and with greater selectivity for specific HSD isoforms. The non-selective nature and lower potency of this compound may limit its therapeutic potential as a direct HSD inhibitor compared to the highly optimized synthetic compounds. However, the unique β-lactone scaffold of this compound could serve as a starting point for the development of novel, more potent, and selective HSD inhibitors through medicinal chemistry efforts. Further research is warranted to explore the structure-activity relationships of the vibralactone class of compounds and to fully elucidate their potential in modulating steroid hormone metabolism.
References
Unveiling the Interaction of Vibralactone D with 11β-Hydroxysteroid Dehydrogenase: A Comparative Analysis
For Immediate Release
A recent study has identified Vibralactone D, a metabolite isolated from the basidiomycete Boreostereum vibrans, as a weak inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes. This guide provides a comparative analysis of this compound's inhibitory activity against human 11β-HSD1 and 11β-HSD2, placing it in the context of other known inhibitors. Detailed experimental protocols for assessing 11β-HSD inhibition and diagrams of the relevant signaling pathways are included to support researchers in the field of endocrinology and drug discovery.
Comparative Inhibitory Activity of this compound
This compound exhibits weak inhibitory effects on both major isoforms of 11β-HSD. The half-maximal inhibitory concentrations (IC50) are presented in the table below, alongside data for established 11β-HSD inhibitors for comparative purposes. The data indicates that this compound's potency is significantly lower than that of well-characterized non-selective and selective inhibitors.
| Compound | 11β-HSD1 IC50 (μM) | 11β-HSD2 IC50 (μM) | Selectivity |
| This compound | 85.7 (human) [1][2] | 87.1 (human) [1][2] | Non-selective |
| 295.2 (mouse) [1][2] | |||
| Carbenoxolone | ~0.01 - 0.083 (human) | ~0.006 - 0.028 (human) | Non-selective |
| Glycyrrhetinic Acid | ~0.006 - 0.028 (human) | ~0.006 - 0.028 (human) | Non-selective |
| AZD4017 | 0.007 (human) | >14 (human) | Selective for 11β-HSD1 |
| INCB13739 | 0.0032 (enzymatic) | >10 | Selective for 11β-HSD1 |
| WZ51 | 100 | 0.049 | Selective for 11β-HSD2 |
Experimental Protocols
In Vitro 11β-HSD Inhibition Assay using Scintillation Proximity Assay (SPA)
This protocol describes a common high-throughput method for measuring the inhibition of 11β-HSD1 (reductase activity) and 11β-HSD2 (dehydrogenase activity).
Materials and Reagents:
-
Microsomes from cells stably expressing human 11β-HSD1 or 11β-HSD2
-
[³H]Cortisone (for 11β-HSD1 assay)
-
[³H]Cortisol (for 11β-HSD2 assay)
-
NADPH (for 11β-HSD1 assay)
-
NAD⁺ (for 11β-HSD2 assay)
-
Monoclonal antibody specific for cortisol
-
Protein A-coated SPA beads
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 100 mM K₂HPO₄/KH₂PO₄, pH 7.5)
-
Stop solution (e.g., 0.5 mM glycyrrhetinic acid)
-
96- or 384-well microplates
-
Scintillation counter
Procedure for 11β-HSD1 Reductase Assay:
-
Prepare a reaction mixture containing assay buffer, NADPH, and microsomes expressing 11β-HSD1.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding [³H]Cortisone to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the cortisol-specific monoclonal antibody and protein A-coated SPA beads to each well.
-
Incubate for a sufficient time to allow for antibody-antigen binding.
-
Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of [³H]cortisol produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Procedure for 11β-HSD2 Dehydrogenase Assay (Counterscreen):
-
Prepare a reaction mixture containing assay buffer, NAD⁺, and microsomes expressing 11β-HSD2.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding [³H]Cortisol to each well.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction.
-
Measure the remaining [³H]Cortisol. This can be done by monitoring substrate disappearance, for example, by separating the substrate and product via chromatography before scintillation counting.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving 11β-HSD and a typical experimental workflow for inhibitor screening.
Caption: 11β-HSD signaling pathways and the inhibitory action of this compound.
Caption: A typical experimental workflow for screening 11β-HSD inhibitors.
References
Vibralactone D: A Comparative Analysis of its Cross-Reactivity with Steroid-Processing Enzymes
For Researchers, Scientists, and Drug Development Professionals
Vibralactone D, a novel β-lactone-containing meroterpenoid isolated from the basidiomycete Boreostereum vibrans, has garnered interest for its unique chemical structure and biological activities. This guide provides a comparative analysis of the cross-reactivity of this compound with steroid-processing enzymes, with a focus on 11β-hydroxysteroid dehydrogenases (11β-HSDs). The information presented herein is intended to support further research and drug development efforts.
Executive Summary
Current research indicates that this compound exhibits weak inhibitory activity against isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD), specifically human 11β-HSD1, mouse 11β-HSD1, and human 11β-HSD2. To date, there is limited publicly available data on the cross-reactivity of this compound with other steroid-processing enzymes. This guide summarizes the existing inhibitory data, provides a representative experimental protocol for assessing 11β-HSD inhibition, and visualizes the relevant signaling pathways.
Comparative Inhibitory Activity
The inhibitory potential of this compound against 11β-HSD isozymes is summarized in the table below. For comparative purposes, data for other known 11β-HSD inhibitors are also included.
| Compound | Target Enzyme | Species | IC50 | Reference |
| This compound | 11β-HSD1 | Human | 85.7 µM | [1] |
| 11β-HSD1 | Mouse | 295.2 µM | [1] | |
| 11β-HSD2 | Human | 87.1 µM | [1] | |
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | Human | Non-selective inhibitor | [2] |
| PF-877423 | 11β-HSD1 | Human | Potent and selective inhibitor | |
| Glycyrrhetinic acid | 11β-HSD2 | Human | Potent inhibitor |
Experimental Protocols
The following is a representative protocol for an in vitro enzyme inhibition assay to determine the IC50 values for inhibitors of 11β-HSD1 and 11β-HSD2. This protocol is based on commonly used methodologies in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human 11β-HSD1 and 11β-HSD2.
Materials:
-
Human recombinant 11β-HSD1 and 11β-HSD2 enzymes (microsomal preparations)
-
Co-factors: NADPH for 11β-HSD1, NAD+ for 11β-HSD2
-
Substrates: Cortisone for 11β-HSD1, Cortisol for 11β-HSD2
-
Test compound (this compound)
-
Scintillation proximity assay (SPA) beads
-
Anti-cortisol antibody
-
[³H]-cortisol as a tracer
-
Assay buffer (e.g., Tris-HCl with EDTA and glycerol)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzymes and substrates in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO or another suitable solvent.
-
Assay Reaction:
-
Add the assay buffer, enzyme, and cofactor to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction.
-
Add the SPA beads coated with anti-cortisol antibody and the [³H]-cortisol tracer.
-
Incubate to allow for binding.
-
-
Data Analysis:
-
Measure the radioactivity using a microplate scintillation counter.
-
The amount of [³H]-cortisol bound to the beads is inversely proportional to the amount of cortisol produced by the enzyme.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways
The 11β-HSD enzymes play a crucial role in regulating the local concentration of active glucocorticoids, thereby influencing the activation of glucocorticoid and mineralocorticoid receptors.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Pathway
11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol in glucocorticoid target tissues like the liver and adipose tissue. This amplification of the local cortisol concentration enhances the activation of the glucocorticoid receptor (GR), leading to the regulation of genes involved in metabolism and inflammation.
Caption: 11β-HSD1-mediated conversion of cortisone to cortisol and subsequent GR activation.
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Pathway
In contrast, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it to cortisone. This is particularly important in mineralocorticoid target tissues like the kidney, where it prevents the illicit activation of the mineralocorticoid receptor (MR) by cortisol, thereby ensuring aldosterone specificity.
Caption: 11β-HSD2-mediated inactivation of cortisol, allowing for aldosterone-specific MR activation.
Conclusion
The available data suggests that this compound is a weak inhibitor of 11β-HSD1 and 11β-HSD2. Further investigation into its cross-reactivity with a broader range of steroid-processing enzymes is warranted to fully characterize its pharmacological profile. The provided experimental protocol and pathway diagrams serve as a resource for researchers interested in exploring the interaction of this compound and other novel compounds with the steroidogenic machinery.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Vibralactone D
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Vibralactone D, a sesquiterpenoid β-lactone of interest in drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. The following guidance is based on the known chemical properties of this compound and established best practices for laboratory chemical waste management.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference. This information is crucial for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₃ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Experimental Protocol: Waste Deactivation and Disposal
Materials:
-
This compound waste (solid or in a compatible solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution or other suitable acid for neutralization
-
pH indicator strips
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Designated hazardous waste container
Procedure:
-
Personal Protective Equipment (PPE): Before beginning, ensure all appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper), into a clearly labeled, leak-proof hazardous waste container. If the waste is in a solvent, ensure the solvent is compatible with the deactivation procedure.
-
Deactivation (for solutions): For liquid waste containing this compound, perform the following deactivation procedure in a fume hood:
-
Slowly add 1 M sodium hydroxide (NaOH) solution to the waste solution with stirring. The basic conditions will promote the hydrolysis of the β-lactone ring, rendering the compound inactive.
-
Monitor the pH of the solution using pH indicator strips. Continue adding NaOH until the pH is consistently above 12.
-
Allow the solution to stir at room temperature for at least 2 hours to ensure complete hydrolysis.
-
-
Neutralization: After the deactivation period, neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) or another suitable acid until the pH is between 6 and 8.
-
Disposal of Liquid Waste: The neutralized, deactivated solution should be transferred to a designated aqueous hazardous waste container. Do not pour down the drain unless permitted by institutional and local regulations.
-
Disposal of Solid Waste: Solid waste contaminated with this compound (e.g., un-dissolved powder, contaminated labware) should be collected in a designated solid hazardous waste container. Do not attempt to deactivate solid waste directly without first dissolving it in a suitable solvent.
-
Container Labeling and Storage: Ensure all waste containers are properly labeled with the contents (including the fact that it is deactivated this compound waste), the date, and the responsible researcher's name. Store the waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department.
-
Documentation: Maintain a record of the deactivation and disposal process in the laboratory notebook.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
Disclaimer: This guidance is intended for trained laboratory personnel. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety (EHS) department for final instructions. The information provided here is based on general chemical safety principles and may need to be adapted to local regulations and specific experimental conditions.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Vibralactone D
For Immediate Implementation by Laboratory Personnel
As a novel bioactive compound, Vibralactone D presents unique handling and safety considerations for researchers in drug development and scientific investigation. In the absence of a comprehensive Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This guidance is based on best practices for handling potent, biologically active compounds in a powdered form.
A thorough risk assessment should be conducted by institutional safety officers before commencing any work with this compound.[1][2][3] All personnel must receive training on the potential hazards and the procedures outlined in this document.
Quantitative Data Summary
While specific toxicity data for this compound is not publicly available, the following table summarizes its known quantitative properties. This information is crucial for experimental planning and safety protocol development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₃ | MedChemExpress |
| Molecular Weight | 210.27 g/mol | MedChemExpress |
| Physical Description | Powder | ScreenLib |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| Biological Activity (IC₅₀) | 85.7 µM (human 11β-HSD1) | MedChemExpress |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure risk. The following step-by-step procedures must be followed at all times.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Storage: Store this compound in a cool, dry, and dark location, typically at -20°C or below for long-term stability.[4] The container should be clearly labeled with the compound name, date of receipt, and any known hazards.
-
Inventory: Maintain a detailed inventory log to track usage and remaining quantities.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a cautious approach to PPE is mandatory. The following PPE must be worn at all times when handling the compound, especially in its powdered form.[5][6]
-
Respiratory Protection: A fit-tested N95 respirator or higher is required when handling the powder outside of a certified containment system to prevent inhalation of airborne particles.[7]
-
Eye Protection: Chemical splash goggles are mandatory. A full-face shield should be used when there is a significant risk of splashes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and consider double-gloving, especially during weighing and solution preparation.[8] Gloves should be changed immediately if contaminated.
-
Body Protection: A disposable lab coat or gown with long sleeves and closed cuffs is required. Ensure it is rated for chemical protection.
-
Foot Protection: Fully enclosed, chemical-resistant footwear must be worn.
Handling and Experimental Procedures
All handling of powdered this compound must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[9]
-
Weighing:
-
Perform weighing within a ventilated balance enclosure or a chemical fume hood.
-
Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
Carefully transfer the weighed powder to the reaction vessel.
-
Clean the weighing area and tools with a suitable solvent immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the pre-weighed this compound powder slowly to avoid splashing.
-
Ensure the container is sealed before agitation or sonication.
-
-
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[10][11][12]
-
Solid Waste:
-
Contaminated PPE (gloves, lab coats, etc.), weigh paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container.
-
Do not dispose of any this compound solutions down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste is properly segregated and labeled.[13]
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. userve.ca [userve.ca]
- 7. ilcdover.com [ilcdover.com]
- 8. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. justrite.com [justrite.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
